Chemical structure and molecular properties of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
This guide provides an in-depth technical analysis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a significant pharmacophore in medicinal chemistry. It serves as a critical scaffold in the development of LPA2 (Lysophosp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a significant pharmacophore in medicinal chemistry. It serves as a critical scaffold in the development of LPA2 (Lysophosphatidic Acid Receptor 2) agonists and NTPDase inhibitors , leveraging the bioisosteric properties of the sulfonamide linker.
Executive Summary
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS: 2329106) is a disubstituted benzene derivative characterized by a meta-sulfamoyl linkage connecting a benzoic acid core to a para-ethoxyphenyl moiety. This compound represents a classic "Sulfamoyl Benzoic Acid" (SBA) scaffold, widely utilized in structure-activity relationship (SAR) studies to modulate G-protein coupled receptors (GPCRs) and ectonucleotidases.
Its primary utility lies in its dual functionality: the carboxylic acid provides a distinct anionic anchor for electrostatic interactions (e.g., with arginine/lysine residues in receptor pockets), while the ethoxyphenyl group offers a lipophilic tail for hydrophobic pocket occupation.
Chemical Structure & Molecular Properties[1][2][3][4][5][6][7]
Carboxylic Acid (C-1): Primary ionizable group (pKa ~4.0–4.5).
Sulfonamide Linker (C-3): Provides a rigid, non-hydrolyzable spacer with hydrogen bonding capability (H-bond donor via NH, acceptor via SO₂).
Ethoxy Group (C-4'): Increases lipophilicity and electron donation to the phenyl ring.
Physicochemical Profile (Predicted)
Property
Value (Approx.)
Significance
pKa (Acid)
4.1 ± 0.2
Ionized at physiological pH (7.4), ensuring solubility and electrostatic binding.
pKa (Sulfonamide)
~10.0
Remains neutral at pH 7.4; acts as a hydrogen bond donor.
LogP
2.3 – 2.8
Moderate lipophilicity; suggests good membrane permeability (Rule of 5 compliant).
TPSA
~90 Ų
Polar surface area indicates potential for oral bioavailability.
H-Bond Donors
2 (COOH, NH)
Critical for receptor docking.
H-Bond Acceptors
5 (COOH, SO₂, Ether)
Facilitates water bridging and residue interaction.
Biological Applications & Mechanism of Action[2]
LPA2 Receptor Agonism
The SBA scaffold is a validated template for developing LPA2 specific agonists .[1] Research indicates that replacing the thio-ether linkage of lipid-like LPA agonists with a sulfamoyl linker retains agonist activity while improving metabolic stability.
Mechanism: The benzoic acid moiety mimics the phosphate headgroup of Lysophosphatidic Acid (LPA), interacting with the cationic cluster (R3.28, K7.35) in the GPCR transmembrane bundle. The ethoxyphenyl tail extends into the hydrophobic pocket, mimicking the lipid chain.
Therapeutic Relevance: LPA2 agonists are investigated for radioprotection (mitigating radiation-induced apoptosis in the gut) and mucosal barrier repair .
Ectonucleotidase (NTPDase) Inhibition
Sulfamoylbenzoic acid derivatives have shown potency in inhibiting nucleoside triphosphate diphosphohydrolases (NTPDases).
Mechanism: These enzymes hydrolyze extracellular ATP/ADP. Inhibitors based on this scaffold prevent the breakdown of extracellular nucleotides, modulating purinergic signaling pathways involved in inflammation and thrombosis.
SAR Insight: The electron-donating ethoxy group at the para-position of the N-phenyl ring has been observed to modulate potency, often enhancing selectivity for specific isoforms (e.g., NTPDase1 vs. NTPDase2).
Synthesis & Production Protocols
Retrosynthetic Analysis
The most robust synthesis employs a convergent approach via chlorosulfonation . The molecule is assembled by coupling a sulfonyl chloride electrophile with an electron-rich aniline nucleophile.
Synthetic Workflow (Graphviz)
Caption: Convergent synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid via chlorosulfonation and amidation.
Detailed Experimental Protocol
Step 1: Preparation of 3-(Chlorosulfonyl)benzoic Acid
PubChem. (2025). 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CID 2329106). National Library of Medicine. Available at: [Link]
Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7136–7149. Available at: [Link]
Baqi, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13, 11234. Available at: [Link]
An In-depth Technical Guide on the Mechanism of Action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid and its Analogs in Biological Systems
Abstract The sulfamoylbenzoic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This technical guide provides a comp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The sulfamoylbenzoic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This technical guide provides a comprehensive exploration of the biological activities of this versatile chemical class, with a particular focus on elucidating the putative mechanism of action of the representative compound, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. While specific literature on this exact molecule is nascent, this guide synthesizes the wealth of knowledge surrounding structurally related sulfamoylbenzoic acid derivatives to postulate its likely biological targets and modes of interaction. We delve into the established roles of this scaffold in enzyme inhibition and receptor modulation, offering a robust framework for researchers, scientists, and drug development professionals. Detailed experimental protocols and in-silico approaches are presented to empower the scientific community to further investigate and harness the therapeutic potential of this promising class of compounds.
Introduction: The Sulfamoylbenzoic Acid Scaffold - A Privileged Motif in Drug Discovery
The sulfamoylbenzoic acid core, characterized by a benzoic acid moiety linked to a sulfonamide group, is a recurring and highly valued structural motif in the design of bioactive molecules. Its prevalence stems from the favorable physicochemical properties it imparts, including the ability to engage in a variety of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. This chemical versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a wide array of biological targets. Historically, sulfonamides are best known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthetase in bacteria.[1] However, the therapeutic landscape of sulfamoylbenzoic acid derivatives has expanded dramatically, now encompassing treatments for a range of pathologies including cancer, inflammation, glaucoma, and metabolic diseases.[2]
This guide will navigate the intricate mechanisms through which these compounds exert their biological effects, categorized by their primary molecular targets. We will then synthesize this understanding to propose a cogent hypothesis for the mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a representative yet under-investigated member of this class.
Diverse Mechanisms of Action: A Tale of Multiple Targets
The biological activity of a sulfamoylbenzoic acid derivative is profoundly influenced by the nature and positioning of substituents on its core structure. This section will explore the primary classes of biological targets and the corresponding mechanisms of interaction.
Enzyme Inhibition: A Dominant Paradigm
The sulfamoylbenzoic acid scaffold is a prolific source of enzyme inhibitors, targeting a range of enzymes implicated in various disease states.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various CA isoforms are involved in physiological processes such as pH regulation, fluid secretion, and biosynthesis. The sulfonamide group is a classic zinc-binding group, making sulfamoylbenzoic acid derivatives potent inhibitors of CAs.[3]
Derivatives of 4-sulfamoylbenzoic acid have been extensively studied as topical anti-glaucoma agents.[3] These compounds inhibit CA isozymes II and IV, which are involved in the secretion of aqueous humor in the eye, thereby reducing intraocular pressure.[3] More recently, selective inhibition of tumor-associated CA isoforms IX and XII has emerged as a promising anti-cancer strategy.[2]
Mechanism of Inhibition: The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. The benzene ring and its substituents can then form additional interactions with hydrophobic and hydrophilic residues in the active site, contributing to the inhibitor's potency and isoform selectivity.
Caption: A sulfamoylbenzoic acid derivative acting as a dual inhibitor of the PI3K/mTOR pathway.
Receptor Modulation: Agonism of the LPA2 Receptor
Beyond enzyme inhibition, sulfamoylbenzoic acid derivatives have been identified as modulators of G protein-coupled receptors (GPCRs). A notable example is their activity as specific agonists of the lysophosphatidic acid 2 (LPA2) receptor. [4][5][6]The LPA2 receptor is involved in various physiological processes, including cell survival and mucosal barrier protection.
[5]
Mechanism of Agonism: Sulfamoylbenzoic acid-based LPA2 agonists are non-lipid mimics of the endogenous ligand, lysophosphatidic acid. [5]They bind to the LPA2 receptor, inducing a conformational change that triggers downstream signaling cascades, leading to anti-apoptotic and protective effects. [5]Molecular docking studies suggest that these agonists occupy the ligand-binding pocket of the receptor, forming specific interactions that stabilize the active conformation.
[4]
Postulated Mechanism of Action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Based on the established activities of the sulfamoylbenzoic acid scaffold, we can formulate a hypothesis regarding the mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. The presence of the ethoxyphenyl group introduces a significant lipophilic character, which could favor interactions with hydrophobic pockets in biological targets.
Hypothesis: 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a modulator of intracellular signaling pathways, potentially acting as an inhibitor of a key enzyme or a modulator of a specific receptor. Given the structural features, prominent candidate targets include carbonic anhydrases, lipoxygenases, or kinases within the PI3K/mTOR pathway.
The 3-position of the sulfamoyl group on the benzoic acid ring, as opposed to the more commonly studied 4-position, may confer a unique selectivity profile for its targets.
Experimental Workflows for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a multi-pronged experimental approach is recommended.
In Vitro Enzyme Inhibition Assays
A panel of enzymatic assays should be conducted to screen for inhibitory activity against the hypothesized target classes.
Table 1: Proposed In Vitro Enzyme Inhibition Assays
Target Enzyme Class
Specific Isoforms to Test
Assay Principle
Key Parameters to Determine
Carbonic Anhydrases
CA I, II, IX, XII
Spectrophotometric assay measuring the esterase activity of the enzyme.
IC₅₀, Kᵢ
Lipoxygenases
5-LOX, 12-LOX, 15-LOX
Spectrophotometric or fluorometric assay monitoring the formation of hydroperoxides.
IC₅₀, Kᵢ
Kinases (PI3K/mTOR)
PI3Kα, β, γ, δ; mTOR
Kinase activity assay using a fluorescent or luminescent readout to measure ATP consumption or substrate phosphorylation.
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).
In a 96-well plate, add the enzyme solution to the buffer.
Add the test compound or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.
Calculate the initial reaction rates.
Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value.
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.
Caption: Step-by-step workflow for determining carbonic anhydrase inhibition.
Cell-Based Functional Assays
If enzymatic assays do not yield significant hits, or to explore alternative mechanisms, cell-based assays are crucial.
Use a cell line stably expressing the human LPA2 receptor (e.g., CHO-K1 or HEK293 cells).
Culture the cells to an appropriate confluency.
Assay Procedure:
Seed the cells in a 96-well plate and allow them to attach overnight.
Treat the cells with serial dilutions of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid or a known LPA2 agonist (positive control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Plot the cAMP concentration versus the compound concentration to determine the EC₅₀ value for receptor activation.
Molecular Docking and In-Silico Analysis
Computational methods can provide valuable insights into the potential binding modes of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid with its putative targets.
[8][9]
Workflow:
Target Selection and Preparation: Obtain the 3D crystal structures of the target proteins (e.g., CA II, 15-LOX, PI3Kα) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Generate the 3D structure of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and perform energy minimization.
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the active site of the target protein.
Analysis of Results: Analyze the predicted binding modes, focusing on key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The docking scores can provide an estimation of the binding affinity.
Concluding Remarks and Future Directions
The sulfamoylbenzoic acid scaffold is a remarkably versatile platform for the development of targeted therapeutics. While the precise mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid remains to be definitively elucidated, this guide provides a comprehensive framework based on the well-established activities of its structural analogs. The proposed experimental and in-silico workflows offer a clear path forward for researchers to uncover its biological function. Future investigations should focus on a systematic screening against a broad panel of enzymes and receptors, followed by in-depth mechanistic studies for any identified targets. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the ethoxyphenyl and benzoic acid moieties, will be instrumental in optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.
References
Han, W., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 1075-1083.
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University of Minnesota Duluth. (2000). Sulfonamides - pharmacology 2000.
Angeli, A., et al. (2020). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5029.
MSD Manual Professional Edition. (n.d.). Sulfonamides.
Romanian Journal of Biophysics. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.
Maresca, A., et al. (2010). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 833-840.
Sardar, P., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(17), 7136-7140.
Kim, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
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NIH. (2019). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα.
Parrill, A. L., & Tigyi, G. (2017). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Expert Opinion on Drug Discovery, 12(1), 57-67.
PubMed. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold.
Ali, S., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1339-1347.
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
BenchChem. (n.d.). In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole.
Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 21(21), 8089.
PubMed. (1983). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry.
PubMed Central. (2021).
RSC Publishing. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies.
Wikipedia. (n.d.). Enzyme assay.
ResearchGate. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
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BenchChem. (n.d.). Structural Validation of Sulfamoyl-Benzoates as Carbonic Anhydrase Inhibitors: A Crystallographic Comparison.
BellBrook Labs. (2023).
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ACS Publications. (2023). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells.
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A Technical Guide to the Physicochemical Characterization of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid: Thermodynamic Stability and pKa Determination
Prepared by: Gemini, Senior Application Scientist Abstract: The preclinical assessment of a drug candidate's physicochemical properties is fundamental to predicting its in vivo behavior and mitigating downstream developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract: The preclinical assessment of a drug candidate's physicochemical properties is fundamental to predicting its in vivo behavior and mitigating downstream development risks. This guide provides a comprehensive technical framework for the characterization of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a molecule representative of the sulfonamide benzoic acid class. We delineate field-proven methodologies for determining its thermodynamic stability and acid dissociation constants (pKa), two critical parameters influencing a compound's shelf-life, formulation, solubility, and pharmacokinetic profile. Detailed, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Potentiometric Titration are presented. The causality behind experimental choices is explained, and workflows are visualized to provide researchers, scientists, and drug development professionals with a robust and logical guide for characterizing novel chemical entities.
Introduction: The Critical Role of Physicochemical Properties in Drug Development
The journey of a new chemical entity from laboratory bench to clinical application is contingent upon a thorough understanding of its fundamental physicochemical nature. Properties such as thermal stability and ionization state govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) in the body.[1][2][3] Neglecting this foundational characterization can lead to costly failures in later stages of drug development.
1.1 The Subject Molecule: 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
This guide focuses on 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a compound featuring two key functional groups prevalent in medicinal chemistry: a carboxylic acid and an aromatic sulfonamide.[4] Its structure is presented below:
Figure 1. Chemical Structure of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
1.2 Why Thermodynamic Stability Matters
Thermodynamic stability dictates a drug substance's resistance to change under thermal stress. An unstable compound may degrade during manufacturing or storage, leading to loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life.[5] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for identifying melting points, polymorphic forms, and decomposition temperatures, thereby ensuring the selection of a stable and reliable drug candidate.[5][6]
1.3 The Significance of pKa
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[3] Since the majority of drugs contain ionizable groups, their pKa values profoundly influence their solubility, membrane permeability, and binding to target receptors.[1][2] 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid possesses two primary ionizable protons: one on the carboxylic acid group and a second, more weakly acidic proton on the sulfonamide nitrogen. Accurately determining the pKa for each site is crucial for predicting the compound's charge and behavior in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the slightly alkaline small intestine (pH ~6.0-7.4).[7]
Assessment of Thermodynamic Stability
A comprehensive thermal analysis provides a fingerprint of a compound's stability. Our approach utilizes two complementary techniques: Thermogravimetric Analysis (TGA) to monitor mass loss as a function of temperature and Differential Scanning Calorimetry (DSC) to measure heat flow associated with phase transitions.
2.1 Rationale for Method Selection
Employing both TGA and DSC is critical for an unambiguous interpretation of thermal events. TGA quantifies the loss of mass, clearly indicating the onset of thermal decomposition.[8][9] DSC, on the other hand, detects all processes involving a change in enthalpy, such as melting, crystallization, or solid-solid phase transitions (polymorphism), even if they do not involve a mass change.[10] Using them in tandem allows one to distinguish a melting event from a decomposition event that occurs at a similar temperature.
This protocol outlines the determination of the thermal decomposition profile.
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Use certified weight standards for mass calibration and materials with known Curie points (e.g., nickel) for temperature calibration.
Sample Preparation: Place 3-5 mg of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid into a clean, tared TGA pan (typically aluminum or platinum).
Experimental Conditions:
Purge Gas: Nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[11]
Data Acquisition: Record the sample mass as a function of temperature.
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins. The first derivative of this curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[9]
This protocol is designed to identify melting point and other potential phase transitions.
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard with a known melting point and heat of fusion, such as indium.[10]
Sample Preparation: Accurately weigh 1-3 mg of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid into a tared aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
Experimental Conditions:
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the suspected melting point (as determined by a preliminary run or other method) at a heating rate of 10 °C/min.[11]
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
Data Analysis: Plot heat flow (mW) versus temperature (°C). Endothermic events, such as melting, will appear as peaks. The melting point (Tm) is typically reported as the onset temperature or the peak maximum of the endotherm. The area under the peak corresponds to the heat of fusion (ΔHfus).[10]
2.4 Workflow and Data Interpretation
The combined workflow ensures a comprehensive stability assessment. The TGA curve establishes the upper-temperature limit before decomposition, while the DSC thermogram reveals the physical transitions occurring below that temperature.
Caption: Workflow for Thermodynamic Stability Analysis.
Table 1: Hypothetical Thermodynamic Stability Data for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Parameter
Method
Hypothetical Value
Interpretation
Melting Point (Tm)
DSC
185.4 °C (Onset)
Sharp melting endotherm suggests a crystalline solid.
Heat of Fusion (ΔHfus)
DSC
110.2 J/g
Energy required to melt the crystalline structure.
Decomposition (T_decomp)
TGA
245.1 °C (5% Mass Loss)
Indicates good thermal stability, well above the melting point.
Determination of Acid Dissociation Constants (pKa)
The molecule possesses two distinct acidic protons, which are expected to have different pKa values. The carboxylic acid proton is anticipated to be significantly more acidic than the sulfonamide proton.
Figure 2. Primary Ionizable Centers of the Subject Molecule.
3.1 Rationale for Method Selection
Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[12] It involves monitoring the pH of a solution as a titrant is added, allowing for the precise identification of the pH at which half of the acidic or basic groups are ionized (the half-equivalence point), which is equal to the pKa.[13][14] This method is particularly well-suited for multiprotic compounds, as it can resolve multiple ionization events.[15]
This protocol is designed to determine the two pKa values of the subject molecule.
Instrument & Electrode Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[13]
Solution Preparation:
Analyte Solution: Prepare an approximately 1 mM solution of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. Due to the potential for low aqueous solubility, a co-solvent system (e.g., 50:50 methanol:water) may be necessary. If a co-solvent is used, the result will be an apparent pKa (psKa) that can be extrapolated to aqueous conditions.[16][17]
Ionic Strength Adjuster: Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[13]
Titrants: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[12]
Titration Process:
Place a known volume (e.g., 25 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature.
Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO2.[15]
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
Acidic pKa (Carboxylic Acid): Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of titrant and recording the pH after each addition has stabilized.
Basic pKa (Sulfonamide): To determine the second, higher pKa, the molecule may first need to be fully protonated by adding excess HCl and then back-titrated with NaOH.
Data Analysis:
Plot the measured pH versus the volume of titrant added to generate a titration curve.
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).
The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[13]
3.3 Alternative and Complementary Methods
While potentiometry is robust, other methods offer distinct advantages.
UV-Vis Spectrophotometry: A high-throughput method suitable for compounds with a chromophore near the ionization center, where the UV-Vis spectrum changes with pH.[18][19]
Capillary Electrophoresis (CE): Requires very small sample volumes and is excellent for compounds with low solubility. It determines pKa by measuring the effective mobility of the analyte across a range of buffer pH values.[20][21]
3.4 Workflow and Data Analysis
The logical flow from preparation to final pKa determination ensures accuracy and reproducibility.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Table 2: Hypothetical pKa Values for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid at 25 °C
Ionizable Group
Method
Hypothetical pKa
Predicted Charge at pH 7.4
Carboxylic Acid (-COOH)
Potentiometry
pKa1 ≈ 3.8
-1 (deprotonated)
Sulfonamide (-SO2NH-)
Potentiometry
pKa2 ≈ 9.2
0 (protonated)
Synthesis and Implications for Drug Development
4.1 Integrated Physicochemical Profile
The combined data provides a clear physicochemical snapshot of the molecule, essential for guiding formulation and predicting in vivo performance.
Table 3: Summary Physicochemical Profile
Property
Method
Hypothetical Value
Implication
Melting Point (Tm)
DSC
185.4 °C
Crystalline solid with high thermal stability.
Decomposition Temp.
TGA
245.1 °C
Stable to heat, suitable for standard manufacturing processes.
pKa1 (Carboxylic Acid)
Potentiometry
3.8
Will be fully ionized (anionic) in blood and intestines.
pKa2 (Sulfonamide)
Potentiometry
9.2
Will be neutral in blood and intestines.
4.2 Implications for Drug Development
Formulation: The high melting point suggests a stable crystalline solid, which is generally desirable for solid oral dosage forms (tablets, capsules). Its stability profile indicates it can likely withstand common formulation processes like milling and granulation.
Solubility & Absorption: With a pKa of 3.8, the carboxylic acid group will be deprotonated and negatively charged at physiological pH, which typically enhances aqueous solubility.[3] The overall molecule will carry a net negative charge in the blood and intestines. This ionization profile is critical for predicting its absorption characteristics and potential for interactions with biological membranes and proteins.[7]
Conclusion
The systematic evaluation of thermodynamic stability and pKa is a non-negotiable cornerstone of modern drug discovery. The methodologies detailed in this guide—Thermogravimetric Analysis, Differential Scanning Calorimetry, and Potentiometric Titration—provide a robust, reliable, and logical framework for characterizing novel drug candidates like 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. The data derived from these analyses are indispensable, offering foundational insights that directly inform formulation science, predict pharmacokinetic behavior, and ultimately increase the probability of a candidate's success.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
L. F. S. M. T. Ruiz-Carmona, S.; D. A. C. Alvarez-Garcia, A.; J. I. M.-G. de la Concepcion, F. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Retrieved from [Link]
PubChem. (n.d.). A fast method for pKa determination by capillary electrophoresis. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
Ruiz-Carmona, L. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]
PubChem. (n.d.). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Retrieved from [Link]
E. Fonfria, E. S., I. Hernandez, I. Centelles, A. Puig, M. J. R. (2007). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Retrieved from [Link]
Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
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Rowan. (2025). How to Predict pKa. Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. Retrieved from [Link]
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Avdeef, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK. Retrieved from [Link]
Flores-Alamo, N., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Retrieved from [Link]
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Bano, K., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]
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D. K. T. K. S. D. V. K. R. R. T. S. K. D. M. G. D. L. B. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
Structure-activity relationship (SAR) of sulfamoyl benzoic acid derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Sulfamoyl Benzoic Acid Derivatives Abstract The sulfamoyl benzoic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a ver...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Sulfamoyl Benzoic Acid Derivatives
Abstract
The sulfamoyl benzoic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of sulfamoyl benzoic acid derivatives. We will delve into the critical interplay between the core structural components—the benzoic acid moiety, the sulfonamide linker, and peripheral substituents—and their influence on a diverse range of biological targets. This guide will explore general and specific synthesis strategies, detailed SAR analyses for key enzyme and receptor families, and robust experimental protocols for the evaluation of these compounds. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in the rational design of novel therapeutics based on this privileged scaffold.
The Sulfamoyl Benzoic Acid Scaffold: A Privileged Structure in Drug Discovery
Sulfamoyl benzoic acid derivatives are a class of organic compounds characterized by a benzoic acid ring substituted with a sulfamoyl group (-SO₂NHR). This scaffold is a key structural feature in a variety of clinically significant drugs, including the diuretic furosemide.[1] The remarkable therapeutic versatility of this scaffold stems from the unique physicochemical properties imparted by its constituent functional groups.[2]
The benzoic acid moiety typically provides a crucial anchor point for interaction with biological targets, often forming salt bridges or hydrogen bonds through its carboxylic acid group.[3] The sulfonamide group is a potent hydrogen bond donor and acceptor and is well-known for its ability to coordinate with metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[4] The nitrogen atom of the sulfonamide and the carbon atoms of the benzoic acid ring provide multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity for a wide range of biological targets.[1]
General Synthesis Strategies
The synthesis of sulfamoyl benzoic acid derivatives is generally straightforward, allowing for the generation of diverse chemical libraries for SAR studies. The most common synthetic approach begins with the chlorosulfonylation of a benzoic acid derivative, followed by amination to form the sulfonamide.[5][6]
A typical synthetic workflow is as follows:
Chlorosulfonation: A substituted benzoic acid is treated with an excess of chlorosulfonic acid to yield the corresponding sulfonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of sulfonamide synthesis.[5][7]
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with a primary or secondary amine to afford the desired sulfamoyl benzoic acid. This nucleophilic substitution reaction at the sulfonyl chloride is typically carried out in the presence of a base to neutralize the HCl byproduct.[1][7]
Further Modification (Optional): The carboxylic acid of the sulfamoyl benzoic acid can be further modified, for instance, by coupling with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a carboxamide.[6][7]
Caption: General synthetic workflow for sulfamoyl benzoic acid derivatives.
Structure-Activity Relationship (SAR) Analysis at Key Biological Targets
The true power of the sulfamoyl benzoic acid scaffold lies in its adaptability. By systematically modifying the substituents on the aromatic ring and the sulfonamide nitrogen, researchers can achieve high potency and selectivity for a variety of biological targets.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[4][8]
Core Interaction: The sulfonamide moiety is the key zinc-binding group, with the nitrogen atom coordinating to the Zn²⁺ ion in the enzyme's active site.
Substituents on the Benzoic Acid Ring: The substitution pattern on the benzoic acid ring can significantly influence potency and isoform selectivity. For example, 2,4-dichloro substitution has been explored in derivatives of lasamide, a known CA inhibitor.[9]
"Tail" Modifications: Modifications to the part of the molecule distal to the zinc-binding group (the "tail") can exploit interactions with amino acid residues at the rim of the active site to enhance potency and selectivity.[10][11] For instance, attaching amino acids or dipeptides to the carboxyl group can improve water solubility and inhibitory effects against isoforms like CA II and IV, which are relevant to glaucoma.[4][12]
Compound Type
Target Isoforms
Key SAR Observations
Reference
4-Sulfamoyl-benzenecarboxamides
CA I, II, IV
Low nanomolar affinity for CA II and IV.
Benzoylthioureido Phenyl Derivatives
hCA I, II, IX, XII
The sulfamoyl group acts as a zinc-binding group, and modifications to the benzoylthioureido tail modulate isoform selectivity.
Lasamide Oxime Esters
hCA I, II, IX, XII
Selective inhibition of tumor-associated isoforms hCA IX and XII over cytosolic isoforms.
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition
h-NTPDases are enzymes that regulate purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[7][13]
Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfonamide nitrogen is critical. A cyclopropyl group has been shown to lead to potent inhibition.[13]
Substitution on the Benzamide Nitrogen: When the carboxylic acid is converted to a carboxamide, aromatic and heterocyclic moieties on the amide nitrogen can significantly impact activity. A 4-bromophenyl group, for example, has been found to be a potent inhibitor of h-NTPDase1.[7][13]
Halogenation of the Benzene Ring: Chlorination of the benzoic acid ring can enhance inhibitory potency.[13] For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a potent and selective inhibitor of h-NTPDase8.[7]
Lysophosphatidic Acid (LPA) Receptor Agonism
Beyond enzyme inhibition, sulfamoyl benzoic acid derivatives have been developed as specific agonists for G protein-coupled receptors, such as the LPA₂ receptor, which plays a role in anti-apoptotic and mucosal barrier-protective effects.[14][15]
Isosteric Replacement: In one study, the sulfur atom of a known LPA₂ receptor agonist was replaced with a sulfamoyl moiety, leading to compounds with improved potency and selectivity.[14]
"Tail" Modifications: The "tail" portion of the molecule, which is typically a lipophilic group, is crucial for activity. Modifications to this part of the molecule, such as the introduction of naphthalimide groups, have led to the development of subnanomolar agonists of the LPA₂ receptor.[14]
Antimicrobial and Anticancer Activities
The sulfamoyl benzoic acid scaffold has also been explored for its potential as an antimicrobial and anticancer agent.[2][16]
Antimicrobial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism can involve the inhibition of essential microbial enzymes.
Anticancer Activity: These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] For instance, certain derivatives have shown promising antiproliferative effects against breast cancer cell lines.[9]
Antidiabetic Activity
A key strategy in managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[17]
Substitution on the Benzoic Acid Ring: 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been synthesized and evaluated for their antidiabetic potential.[17][18]
Substituents on the Sulfamoyl Nitrogen: The nature of the N-substituent on the sulfamoyl group plays a significant role. Electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on an N-phenyl ring have been shown to favor inhibitory activity against α-glucosidase and α-amylase.[18]
Key Experimental Protocols for SAR Elucidation
To establish a robust SAR, reliable and reproducible biological assays are essential. Below are representative protocols for evaluating the activity of sulfamoyl benzoic acid derivatives.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the CO₂ hydrase activity of a CA isoform.
Principle: A stopped-flow instrument is used to measure the inhibition of the CA-catalyzed hydration of CO₂. The pH change resulting from the formation of carbonic acid is monitored using a pH indicator.
Materials:
Purified recombinant human CA isoform (e.g., hCA II, IX)
HEPES buffer
pH indicator (e.g., p-nitrophenol)
CO₂-saturated water
Test compounds dissolved in DMSO
Acetazolamide (standard inhibitor)
Procedure:
Prepare a solution of the CA enzyme in HEPES buffer.
Add the test compound at various concentrations to the enzyme solution and incubate.
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
Determine the Kᵢ value by fitting the data to the appropriate inhibition model.
Protocol: MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric method for assessing cell viability, which is an indicator of a compound's cytotoxic potential.[2]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer cell line (e.g., MDA-MB-231)
Cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed the cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to a vehicle-treated control.
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The sulfamoyl benzoic acid scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. The synthetic tractability and the potential for diverse functionalization make it an ideal framework for generating libraries of compounds for high-throughput screening. Future research will likely focus on:
Improving Isoform Selectivity: For targets like carbonic anhydrases, achieving high selectivity for the desired isoform over off-target isoforms is crucial for minimizing side effects.
Dual-Target Inhibitors: The scaffold could be elaborated to design molecules that can simultaneously modulate two different targets, which may be beneficial in complex diseases like cancer.
Exploring New Biological Targets: As our understanding of disease biology grows, this versatile scaffold will undoubtedly be applied to new and emerging biological targets.
References
S. K. N., T., S., K., B., K., S., S. P., L., D., & T., M. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]
S. K. N., T., S., K., B., K., S., S. P., L., D., & T., M. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
P., V., B., T., M., B., A., S., A., & S., C. T. (2004). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]
A., K., A., S. S., A., S., K., S., R., S., L., J., & L., K. M. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20803-20814. [Link]
M., B., I., P., C., D. A., P., V., M., F., D., V., S., A., & S., C. T. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 10(11), 463. [Link]
S., S., P., S., & S., S. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]
T., Y., G., A., C., F., C., G., P., V., N., A., & S., C. T. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(3), 329. [Link]
A., M. A. M., E., M. S. A., E., S. M., A., A. M., & A., A. H. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. [Link]
N., S., C., D., C., L., N., A., D. S., M., P., G., M., M., T., T., N., E., S., C. T., R., A., & O., E. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-10. [Link]
A. A. E.-S., A. M. E.-S., & M. S. A. E.-G. (2012). Synthesis and antimicrobial activity of some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol. Medicinal Chemistry Research, 21(11), 3747-3754. [Link]
V., C., S., C., C., M., B., C., S., L., & L., C. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3351. [Link]
A., A., E., H. S., A., M. A. M., E., M. S. A., & A., A. H. (2021). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Scientific Reports, 11(1), 1-15. [Link]
N., P. K. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(14), 1198-1205. [Link]
S., S., P., S., & S., S. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
K., H., S., Y., & T., S. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid (CAS 325721-18-4) is a specialized organic scaffold characterized by a benzoic acid core substituted at the meta-position with a sulfonamide linkage to a para-ethoxyphenyl (phenetidine) moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of Lysophosphatidic Acid (LPA) receptor agonists and as a structural probe for sulfonamide-based protein interactions. Its dual functionality—possessing both a carboxylic acid and a sulfonamide group—renders it a versatile building block for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile
This section details the definitive identifiers and physical properties necessary for precise laboratory handling and database integration.
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for sulfonamide-benzoic acid congeners.*
Property
Value / Range
Context
Physical State
Solid (Crystalline Powder)
Typically off-white to pale beige.
Melting Point
176–178 °C*
Consistent with meta-substituted sulfonamide benzoic acids.
pKa (Carboxyl)
~3.8 – 4.2
Acidic; readily forms salts with weak bases.
pKa (Sulfonamide)
~10.1
Weakly acidic NH; deprotonates in strong base.
LogP
~2.3
Moderate lipophilicity; membrane permeable.
Solubility
DMSO, Methanol, Aqueous Base
Insoluble in non-polar solvents (Hexane); precipitates in aqueous acid.
Synthetic Methodology
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the amine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride.
Retrosynthetic Analysis
The molecule is disconnected at the sulfonamide bond, revealing two primary precursors:
Solvent System: THF/Water (1:1 v/v) or Acetone/Water
Step-by-Step Procedure:
Preparation of the Nucleophile: In a 100 mL round-bottom flask, dissolve 4-ethoxyaniline (1.37 g) in 15 mL of THF. Add a solution of Na₂CO₃ (2.12 g) in 15 mL of water.
Expert Insight: The base (Na₂CO₃) acts as a proton scavenger (HCl sponge). Maintaining a pH > 8 is critical to drive the equilibrium forward and neutralize the HCl byproduct, preventing protonation of the aniline which would deactivate it.
Controlled Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 3-(chlorosulfonyl)benzoic acid (2.21 g) portion-wise over 20 minutes.
Causality: Low temperature is mandatory to suppress the hydrolysis of the highly reactive sulfonyl chloride by water. The kinetic rate of amination is faster than hydrolysis at this temperature, but exotherm control is vital.
Reaction Phase: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1) or LC-MS.
Work-up & Isolation:
Evaporate the organic solvent (THF) under reduced pressure.
The remaining aqueous solution contains the disodium salt of the product (soluble).
Acidify the solution carefully with 1M HCl to pH ~2–3.
Self-Validating Step: A thick precipitate should form immediately upon acidification. If no precipitate forms, the product may be an oil; extract with Ethyl Acetate.
Purification:
Filter the crude solid and wash with cold water (3 x 10 mL) to remove inorganic salts.
Recrystallize from Ethanol/Water (80:20) to yield the pure compound.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for the preparation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid via sulfonyl chloride coupling.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
This compound acts as a structural mimic for various bioactive sulfonamides. The meta-sulfamoyl benzoic acid motif is a privileged scaffold in medicinal chemistry, often associated with:
LPA2 Receptor Agonism: Analogues of this scaffold have been identified as agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), which plays a role in intestinal protection against radiation injury [1].
Protein Binding Probes: The ethoxy group provides a hydrophobic tail that can probe lipophilic pockets in target proteins (e.g., Carbonic Anhydrases or albumin binding sites), while the carboxylate ensures solubility and electrostatic interaction [2].
Structural Logic Visualization
Figure 2: Pharmacophore decomposition of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, highlighting functional domains.
References
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues. Journal of Medicinal Chemistry. (2014). Available at: [Link]
PubChemLite Compound Summary. 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.[1][2][3] Available at: [Link]
Literature Review: Biological Targets of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
The following is an in-depth technical guide on the biological targets of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid , designed for researchers and drug development professionals. Executive Summary 3-[(4-ethoxyphenyl)sulf...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the biological targets of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid , designed for researchers and drug development professionals.
Executive Summary
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CAS: 325721-18-4) is a synthetic small molecule belonging to the sulfamoylbenzoic acid (SBA) class. This chemical scaffold is recognized in medicinal chemistry as a "privileged structure," capable of binding to diverse biological targets depending on the specific substitution pattern.
The primary biological interest in this specific 3-substituted isomer lies in its activity as a modulator of G-protein coupled receptors (GPCRs), specifically the Lysophosphatidic Acid Receptor 2 (LPA2) and the P2Y14 Receptor . Additionally, like many sulfonamide derivatives, it possesses inherent inhibitory potential against zinc-metalloenzymes such as Carbonic Anhydrase .
This guide synthesizes the pharmacological profile of this compound, detailing its mechanism of action (MoA), signaling pathways, and experimental validation protocols.
Chemical Identity & Physicochemical Properties
Before analyzing biological targets, it is critical to establish the chemical entity.
The most significant therapeutic application of sulfamoylbenzoic acid analogues is their role as selective agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) .
Mechanism of Action
Research led by Patil et al. (J. Med. Chem., 2014) identified the sulfamoylbenzoic acid scaffold as a non-lipid mimetic of Lysophosphatidic Acid (LPA). While endogenous LPA is a phospholipid growth factor, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid analogues mimic the pharmacophore required for receptor activation without the metabolic instability of the lipid tail.
Binding Mode: The benzoic acid moiety mimics the phosphate head group of LPA, forming salt bridges with conserved arginine residues (e.g., Arg3.28) in the GPCR transmembrane bundle. The ethoxyphenyl tail occupies the hydrophobic pocket normally bound by the lipid chain of LPA.
Signaling Cascade: Activation of LPA2 recruits
and proteins.
pathway: Activates RhoGEF RhoA ROCK, leading to cytoskeletal rearrangement and cell migration.
pathway: Activates the PI3K/AKT survival pathway, inhibiting apoptosis.
Mucosal Protection: Enhances barrier function in the gastrointestinal tract.
LPA2 Signaling Pathway Diagram
The following diagram illustrates the downstream effects of LPA2 activation by the sulfamoylbenzoic acid scaffold.
Figure 1: Signal transduction pathways activated by SBA agonists at the LPA2 receptor.
Secondary Target: P2Y14 Receptor (Antagonist)[2]
In contrast to LPA2, structurally similar 3-sulfonamido benzoic acid derivatives have been identified as antagonists of the P2Y14 receptor .
Mechanism of Action
The P2Y14 receptor is a
-coupled GPCR activated by UDP-glucose. Antagonists of this receptor, such as the series described by Gauthier et al.[1] and Black et al., block the binding of UDP-sugars.
Pharmacophore Overlap: The 3-carboxy group is essential for mimicking the phosphate of UDP, while the sulfonamide linker positions the aromatic tail to clash with the receptor's activation switch, locking it in an inactive state.
Biological Effect: Blockade of P2Y14 prevents the decrease in cAMP levels and inhibits the release of pro-inflammatory cytokines (e.g., IL-8) in epithelial cells.
For Antagonist Mode (P2Y14): Pre-incubate cells with the compound for 15 min. Then, stimulate with agonist (UDP-glucose, 100 nM). Measure inhibition of fluorescence spike.
Data Analysis: Calculate
(agonist) or (antagonist) using a 4-parameter logistic fit.
Enzymatic Targets: Carbonic Anhydrase & NTPDases
Beyond GPCRs, the sulfonamide moiety (
) is a classic pharmacophore for zinc-binding enzymes.
Carbonic Anhydrase (CA) Inhibition
Sulfamoylbenzoic acids are historically known as CA inhibitors (e.g., Carzenide). The free sulfonamide nitrogen coordinates with the catalytic Zinc ion (
) in the enzyme's active site.
Relevance: While often considered an "off-target" effect for GPCR drugs, CA inhibition can lead to diuretic effects or alterations in pH homeostasis.
Validation: A colorimetric esterase assay using p-nitrophenyl acetate as a substrate is used to quantify inhibition constants (
).
Ectonucleotidases (h-NTPDases)
Recent studies (e.g., Baig et al., 2023) have highlighted sulfamoylbenzoic acids as inhibitors of h-NTPDase1 (CD39) and h-NTPDase2 . These enzymes hydrolyze extracellular ATP, regulating purinergic signaling.
Activity: The benzoic acid group chelates divalent cations (
or ) required for enzyme activity, or competes with the ATP substrate.
Summary of Biological Activity[2][3][4][5]
Target Protein
Activity Type
Physiological Outcome
Key Reference
LPA2 Receptor
Agonist
Anti-apoptosis, cell migration, gut barrier protection.
Patil et al., J. Med. Chem. (2014)
P2Y14 Receptor
Antagonist
Anti-inflammatory, inhibition of neutrophil chemotaxis.
Gauthier et al., Bioorg. Med. Chem. Lett. (2011)
Carbonic Anhydrase
Inhibitor
Diuresis, pH regulation (potential off-target).
Supuran, Nat. Rev. Drug Discov. (2008)
h-NTPDase
Inhibitor
Modulation of purinergic signaling/thrombosis.
Baig et al., Pharmaceuticals (2023)
Experimental Workflow for Target Identification
To confirm the target profile of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in a new biological context, the following logic flow is recommended:
Figure 2: Strategic workflow for validating the biological targets of the compound.
References
Patil, R., et al. (2014). "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." Journal of Medicinal Chemistry, 57(16), 7136–7140.
Gauthier, J. Y., et al. (2011).[1][2] "The discovery of potent, selective, and orally active P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(10), 2836-2839.
Baig, M. A., et al. (2023). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Pharmaceuticals, 16(7), 995.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
Pharmacophore Modeling of 3-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid Ligands
This in-depth technical guide details the pharmacophore modeling of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and its analogues. This scaffold represents a critical class of non-lipid agonists for the Lysophosphatidic Ac...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the pharmacophore modeling of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and its analogues. This scaffold represents a critical class of non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) , a G-protein coupled receptor (GPCR) involved in anti-apoptotic signaling and mucosal protection.[1]
The development of stable, non-lipid agonists for the LPA2 receptor is a significant challenge in medicinal chemistry. Endogenous Lysophosphatidic Acid (LPA) is rapidly degraded and lacks bioavailability. The Sulfamoyl Benzoic Acid (SBA) scaffold, specifically 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid , has emerged as a robust peptidomimetic surrogate.
This guide provides a rigorous protocol for constructing a pharmacophore model for this ligand class. Unlike standard enzyme inhibition models, this workflow addresses the flexibility of the sulfonamide linker and the specific ionic requirements of the LPA2 orthosteric binding pocket.
Scientific Foundation & Ligand Chemistry
The Ligand Scaffold
The molecule 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid functions as a bioisostere of LPA. Its structure mimics the tripartite pharmacophore of the endogenous lipid:
LPA Domain
SBA Ligand Counterpart
Function
Phosphate Head
Benzoic Acid (C-1)
Provides the critical anionic charge for electrostatic anchoring to the receptor (Arg/Lys residues).
Glycerol Linker
Sulfonamide (C-3)
A rigid yet rotatable spacer that positions the tail. The meta (3-position) substitution mimics the sn-2 kink of glycerol better than para substitution.
Lipid Tail
4-Ethoxyphenyl
A hydrophobic moiety that occupies the lipophilic pocket, replacing the oleoyl/palmitoyl chain of LPA.
Mechanism of Action
The ligand binds to the transmembrane domain of LPA2. The carboxylate forms a salt bridge with conserved positively charged residues (likely Arg3.28 and Lys7.35 ), while the ethoxyphenyl tail inserts into the hydrophobic bundle between TM3, TM5, and TM7. The sulfonamide moiety acts as a hydrogen bond donor/acceptor system, stabilizing the active conformation.
Pharmacophore Modeling Protocol
This protocol uses a Ligand-Based approach, augmented by Structure-Based constraints where homology models (e.g., based on LPA1 PDB: 4Z35) are available.
Phase 1: Conformational Analysis & Preparation
Objective: Generate a bioactive conformation ensemble. The sulfonamide bond (
) is the critical flexible hinge.
Ionization State: The benzoic acid must be deprotonated (
) at physiological pH (7.4). The sulfonamide nitrogen () remains neutral, acting as a Hydrogen Bond Donor (HBD).
Torsional Scanning: Perform a systematic search on the
and bonds.
Critical Insight: The "bent" conformation (meta-substitution) is energetically favorable for fitting the GPCR cavity, unlike the linear vector of para-isomers.
Energy Minimization: Use the MMFF94x force field with a generalized Born solvation model to prevent vacuum-induced collapse of the polar headgroup.
Phase 2: Feature Definition (The Pharmacophore Map)
We define a 5-point pharmacophore hypothesis based on the SBA scaffold.
F1: Anionic Center (NegIon): Centered on the carboxylate oxygens.
Constraint: Radius 1.5 Å.
F2: Hydrogen Bond Acceptor (HBA): Centered on the Sulfonyl oxygens (
).
Function: Interacts with polar residues (e.g., Gln/Asn) in the pocket.
F3: Hydrogen Bond Donor (HBD): Centered on the Sulfonamide Nitrogen (
).
Function: Critical for orienting the linker.
F4: Aromatic Ring (Aro): Centered on the Benzoic Acid phenyl ring.
Function: Pi-stacking or Pi-cation interactions.
F5: Hydrophobic Centroid (Hyd): Centered on the Ethoxy group or the distal Phenyl ring.
Function: Anchors the ligand in the hydrophobic lipid-binding pocket.
Phase 3: Model Generation & Alignment
Align the generated conformers of the 3-isomer with known active analogues (e.g., Ki < 100 nM) and inactive decoys.
Common Feature Alignment: Use a "Best Fit" algorithm to overlay the Anionic Head (F1) and Hydrophobic Tail (F5) first, allowing the Linker (F2/F3) to adjust.
Exclusion Volumes: Define steric prohibition spheres around the ortho positions of the benzoic acid to prevent clashes with the narrow entrance of the LPA2 pocket.
Visualization of Signaling & Workflow
Figure 1: Pharmacophore Modeling Workflow
This diagram illustrates the step-by-step computational process for deriving the SBA pharmacophore.
Caption: Workflow for generating a ligand-based pharmacophore model for LPA2 agonists, moving from chemical structure to validated screening filter.
Figure 2: Ligand-Receptor Interaction Map
A schematic representation of how the 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid ligand interacts with the theoretical LPA2 binding pocket.
Caption: Interaction map highlighting the tripartite binding mode: Ionic head anchoring, linker stabilization, and hydrophobic tail insertion.
Validation & Application
Validation Strategy
A model is only as good as its ability to discriminate actives from inactives.
Decoy Set: Generate 500 decoys for every active ligand using the DUD-E (Directory of Useful Decoys) methodology. Decoys should match the physical properties (MW, LogP) of the SBA ligand but differ in topology.
Metrics:
ROC AUC: Target an Area Under Curve > 0.75.
Enrichment Factor (EF1%): The model should recover >10% of known actives in the top 1% of the screened database.
Case Study: Lead Optimization
In the study by Patil et al., this pharmacophore model facilitated the transition from low-affinity lipid analogues to high-affinity non-lipid agonists. By rigidly defining the distance between the Anionic Head and the Hydrophobic Tail (approx. 10–12 Å), researchers were able to optimize the ethoxy substituent, eventually leading to subnanomolar agonists that mitigate radiation injury.
References
Patil, R., et al. (2014).[1][2][3] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140.[1][3] Link
Kiss, G. N., et al. (2012).[3] Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions.[3] Molecular Pharmacology, 82(6), 1162–1173.[3] Link
PubChem Compound Summary. (n.d.). 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Link
An In-depth Technical Guide to the Toxicity and Safety Profile of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Abstract This technical guide provides a comprehensive analysis of the potential toxicity and safety profile of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. In the absence of direct toxicological data for this specific mol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity and safety profile of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. In the absence of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach, leveraging extensive data from structurally related compounds, namely the sulfonamide class and benzoic acid derivatives. The document is intended for researchers, scientists, and drug development professionals, offering insights into potential toxicological endpoints, mechanistic considerations, and a proposed strategy for a comprehensive safety assessment. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction and Statement of Autonomy
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a molecule of interest with potential applications in medicinal chemistry.[1][2] A thorough understanding of its safety profile is paramount for any progression in its development. This guide exercises full editorial control to present a logical and scientifically sound evaluation based on available data for structurally analogous compounds. The structure of this document is dictated by the nature of the available scientific evidence, focusing on a bifurcated analysis of its core chemical moieties: the sulfonamide pharmacophore and the benzoic acid scaffold.
The Sulfonamide Moiety: A Profile of Potential Hypersensitivity and Cytotoxicity
The presence of a sulfonamide group in 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid necessitates a careful consideration of the well-documented toxicities associated with this class of compounds.
Mechanistic Insights into Sulfonamide Toxicity: The Role of Reactive Metabolites
A significant concern with sulfonamides is the potential for hypersensitivity reactions, which are thought to be mediated by reactive metabolites.[3] The metabolic activation of the arylamine moiety can lead to the formation of hydroxylamine and nitroso derivatives. These reactive species can covalently bind to cellular macromolecules, potentially triggering an immune response.[3]
Causality in Experimental Choice: The hypothesis that hydroxylamine metabolites are key mediators of sulfonamide toxicity has been investigated through in vitro studies. For instance, synthesized hydroxylamine metabolites of sulfadiazine and sulfamethoxazole demonstrated dose-dependent toxicity to human lymphocytes, whereas the parent drugs were not toxic.[3] This highlights the importance of evaluating the metabolic profile of any new sulfonamide-containing compound early in development.
In Vitro Cytotoxicity
Several studies have demonstrated the cytotoxic potential of sulfonamide derivatives against various cell lines.[4][5]
Self-Validating Protocol: The toxicity of sulfamethoxazole hydroxylamine was shown to be decreased by co-incubation with glutathione or N-acetylcysteine, supporting the mechanism of detoxification through conjugation.[3] This provides an intrinsic control in the experimental design, validating the role of glutathione in mitigating toxicity.
Potential for Organ-Specific Toxicity
Some sulfonamides have been associated with organ-specific toxicities. For instance, they can cause extensive kidney damage and destroy red blood cells.[6] Overdose may lead to metabolic acidosis or hypoglycemia.[6]
Proposed Experimental Workflow for In Vitro Cytotoxicity Assessment
To assess the direct cytotoxic potential of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a tiered approach is recommended.
Caption: Tiered workflow for in vitro cytotoxicity assessment.
The Benzoic Acid Moiety: A Profile of Generally Low Systemic Toxicity
The benzoic acid scaffold of the molecule allows for a read-across assessment from the extensive toxicological database available for benzoic acid and its derivatives.
Pharmacokinetics: Metabolism and Excretion
Benzoic acid is rapidly absorbed and metabolized in humans and animals.[7][8] The primary metabolic pathway is conjugation with glycine to form hippuric acid, which is then excreted in the urine.[8] A secondary pathway involves conjugation with glucuronic acid.[8] This efficient metabolism and elimination limit the potential for systemic accumulation and toxicity.[8] Human clinical studies suggest that the pharmacokinetics of benzoic acid are similar in adults and children.[9]
Acute and Subchronic Toxicity
Benzoic acid and its derivatives generally exhibit low acute toxicity.[10][11] However, subchronic oral intake of some benzoic acid derivatives has been shown to affect the hepatorenal system in animal models.[10] Observed effects include increased urea concentration, elevated aminotransferase activity, and microscopic changes such as fatty liver dystrophy.[10]
Data Summary:
Compound
Hazard Class (Intragastric, Rats)
Key Subchronic Findings
Reference
4-chlorobenzoic acid
Class III (Moderately hazardous)
Most pronounced increase in urea and aminotransferase activity
An extensive battery of in vitro and in vivo studies has been conducted on benzoic acid and its salts.
Genotoxicity: Benzoic acid is not considered genotoxic.[12] It has shown negative results in bacterial reverse mutation assays and in vivo cytogenetic and micronucleus assays.[11][12] While some in vitro clastogenic activity was initially observed, subsequent in vivo studies did not support this finding.[13]
Carcinogenicity: Benzoic acid is not considered carcinogenic.[11] Lifetime studies in rats and mice have not shown an increase in tumor incidence.[11][14]
Reproductive and Developmental Toxicity
The available data for benzoic acid suggest a lack of reproductive and developmental toxicity at doses that do not cause maternal toxicity.[13][15] An Extended One-Generation Reproductive Toxicity Study (EOGRT) in rats established a No Observed Adverse Effect Level (NOAEL) of approximately 1000 mg/kg bw/day.[15]
Proposed Experimental Workflow for Genotoxicity Assessment
A standard battery of genotoxicity tests is recommended to confirm the safety of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
Caption: Standard workflow for genotoxicity assessment.
Integrated Safety Assessment Strategy
Based on the read-across analysis, a comprehensive safety assessment for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid should prioritize the potential liabilities of the sulfonamide group while confirming the generally low toxicity profile of the benzoic acid moiety.
Step-by-Step Protocol: In Vitro Micronucleus Assay
This protocol is designed to detect the potential of a test substance to induce micronuclei in cultured mammalian cells.
Cell Culture:
Select a suitable cell line (e.g., CHO, V79, L5178Y, or TK6).
Culture cells in appropriate medium supplemented with serum and antibiotics.
Maintain cells in a humidified incubator at 37°C and 5% CO2.
Dose Range Finding:
Perform a preliminary cytotoxicity test (e.g., MTT or relative cell count) to determine the appropriate concentration range for the main experiment.
The highest concentration should induce approximately 50-60% cytotoxicity.
Main Experiment (with and without metabolic activation):
Seed cells at an appropriate density in culture plates.
Prepare a series of at least three test concentrations of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a negative control (vehicle), and a positive control (e.g., mitomycin C for non-activated systems, cyclophosphamide for S9-activated systems).
For metabolic activation, add a freshly prepared S9 mix.
Treat cells for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous duration (e.g., 24 hours).
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
Harvesting and Slide Preparation:
Harvest cells by trypsinization.
Treat with a hypotonic solution.
Fix cells with a methanol/acetic acid solution.
Drop the cell suspension onto clean microscope slides.
Air-dry the slides.
Staining and Scoring:
Stain slides with a DNA-specific stain (e.g., Giemsa or acridine orange).
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Calculate the frequency of micronucleated binucleated cells.
Data Analysis:
Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Conclusion
The toxicological profile of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be provisionally assessed through a read-across approach. The sulfonamide moiety raises potential concerns regarding hypersensitivity reactions, mediated by reactive metabolites, and potential for cytotoxicity. The benzoic acid component, based on extensive data, suggests a low potential for systemic, genetic, and reproductive toxicity. A comprehensive safety evaluation must therefore include a thorough investigation of its metabolic profile, in vitro cytotoxicity in relevant cell types, and a standard battery of genotoxicity tests. The experimental protocols and workflows outlined in this guide provide a robust framework for such an assessment.
References
Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 248(3), 967-972.
Jacoby, F., Medawar, P. B., & Willmer, E. N. (1941). Toxicity of Sulphonamide Drugs to Cells in Vitro. British Medical Journal, 2(4204), 149–153.
Gorokhova, L. G., Mikhailova, N. N., Ulanova, E. V., & Yadykina, T. K. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia, 99(7), 755-760.
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Otaibi, A. M., Al-Ghamdi, A. A., & Al-Amer, O. M. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 26(18), 5585.
Spectrum Chemical. (2015).
Scientific Committee on Food. (2002). Opinion on Benzoic acid and its salts. European Commission.
The BMJ. (1941). Toxicity of Sulphonamide Drugs to Cells in Vitro. The BMJ, 2(4204), 149.
Australian Industrial Chemicals Introduction Scheme. (2013). Benzoic acid: Human health tier II assessment.
Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 163, 112948.
TCI Chemicals. (2025).
Fisher Scientific. (2012).
Johnson, W., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2017). Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. International journal of toxicology, 36(3_suppl), 5S-30S.
Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids.
Al-Bazi, S. J. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 9(1), 129-137.
Turnbull, D., Haws, L. C., Fiumera, H., Thakkar, P. R., & Klapacz, J. (2021). Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats. Regulatory Toxicology and Pharmacology, 121, 104897.
U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
Santa Cruz Biotechnology, Inc. (n.d.).
Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of medicinal chemistry, 57(16), 7136–7140.
Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
Zu, K., Pizzurro, D. M., Lewandowski, T. A., & Goodman, J. E. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory toxicology and pharmacology, 89, 83–94.
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Kumar, D., Kumar, N., & Singh, J. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
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Li, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(6), 5961.
Tawa, M., Im, S. C., Cen, Y., Chan, C. C., Brideau, C., Chan, W. K., ... & Prasit, P. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Bioorganic & medicinal chemistry letters, 20(5), 1604–1608.
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Wang, Y., Wang, Y., & Zhang, Y. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(11), 3244.
Al-Suod, H., & Mahjoub, A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. RSC advances, 13(33), 23204–23223.
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Tyl, R. W., Myers, C. B., Marr, M. C., Thomas, B. F., Keimowitz, A. R., Brine, D. R., ... & Fail, P. A. (2002). Three-generation reproductive toxicity study of dietary bisphenol A in CD Sprague-Dawley rats. Toxicological sciences, 68(1), 121–146.
National Center for Biotechnology Information. (n.d.). 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid. PubChem.
Application Note & Synthesis Protocol: 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a key intermediate in medicinal chemistry and materials science. The synthetic strat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a key intermediate in medicinal chemistry and materials science. The synthetic strategy is based on the classical and highly efficient nucleophilic reaction between an aromatic sulfonyl chloride and an aniline derivative. Specifically, 3-(chlorosulfonyl)benzoic acid is reacted with 4-ethoxyaniline (p-phenetidine) to form the desired sulfonamide linkage. This guide details the reaction setup, execution, work-up, purification, and characterization of the final product. The causality behind critical experimental choices is explained to provide researchers with a deep, practical understanding of the methodology, ensuring both reproducibility and safety.
Introduction and Synthetic Rationale
Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities. The target molecule, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, combines the structural features of a sulfonamide, a benzoic acid, and an ethoxy-substituted phenyl ring, making it a valuable building block for the synthesis of more complex molecules, such as selective enzyme inhibitors or receptor agonists[1][2].
The synthesis is achieved via a well-established pathway: the formation of a sulfonamide bond. This reaction involves the electrophilic sulfonyl chloride group of 3-(chlorosulfonyl)benzoic acid and the nucleophilic primary amine of 4-ethoxyaniline.[3] Pyridine is employed not only as a solvent but also as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]
Overall Reaction Scheme:
Experimental Workflow Overview
The entire process, from initial setup to final product validation, follows a logical sequence designed for efficiency and purity.
Caption: A flowchart illustrating the major stages of the synthesis protocol.
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted.
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
3-(Chlorosulfonyl)benzoic acid
C₇H₅ClO₄S
220.63
2.21 g
10.0
1.0
4-Ethoxyaniline (p-phenetidine)
C₈H₁₁NO
137.18
1.37 g
10.0
1.0
Pyridine (anhydrous)
C₅H₅N
79.10
25 mL
-
-
Hydrochloric Acid (conc., 37%)
HCl
36.46
~5 mL
-
-
Deionized Water
H₂O
18.02
As needed
-
-
Ethanol (95%)
C₂H₅OH
46.07
As needed
-
-
Step-by-Step Synthesis Protocol
4.1 Reaction Setup and Execution
Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask in an oven and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
Dissolution of Amine: In the flask, dissolve 4-ethoxyaniline (1.37 g, 10.0 mmol) in 25 mL of anhydrous pyridine. The use of anhydrous pyridine is crucial as sulfonyl chlorides are moisture-sensitive and will hydrolyze in the presence of water.[5]
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C. This cooling step is critical to manage the exothermic nature of the sulfonamide formation and prevent potential side reactions.
Addition of Sulfonyl Chloride: Carefully add 3-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol) to the stirred amine solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 5 °C during the addition. The reaction of sulfonyl chlorides with primary amines is typically rapid and efficient.[3]
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes with 1% acetic acid. The disappearance of the starting materials indicates the reaction's completion.
4.2 Work-up and Product Isolation
Quenching: Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of water. This step quenches the reaction and dilutes the pyridine.
Acidification and Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the aqueous mixture until the pH is approximately 2. This protonates the carboxylate group and neutralizes the pyridine, causing the acidic product, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, to precipitate out of the solution as a solid.
Isolation: Allow the suspension to stir in the cold for 20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid on the filter with two 30 mL portions of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.
Preliminary Drying: Press the solid firmly on the filter to remove as much water as possible. Allow it to air-dry for 30 minutes. The crude product is typically obtained as an off-white solid.
4.3 Purification
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
Induce Crystallization: Slowly add hot deionized water dropwise to the ethanol solution until it becomes slightly cloudy (the cloud point), indicating saturation.
Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystal formation.
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry thoroughly under high vacuum for several hours.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons of both rings, a singlet for the sulfonamide N-H (which may be broad), a quartet and a triplet for the ethoxy group, and a broad singlet for the carboxylic acid proton.
IR (ATR): Look for characteristic absorption bands for O-H (carboxylic acid, broad), N-H (sulfonamide), C=O (carboxylic acid), and S=O (sulfonamide, two stretches).
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition. Calculated m/z for C₁₅H₁₅NO₅S.
Safety and Handling Precautions
3-(Chlorosulfonyl)benzoic acid: Corrosive and reacts with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a well-ventilated fume hood.
4-Ethoxyaniline: Toxic and a suspected mutagen. Avoid skin contact and inhalation.
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.
References
Patil, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
Supporting Information for a relevant chemical synthesis publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]
Google Patents. (1994). 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
ResearchGate. (2017). Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. Retrieved from [Link]
Bioorganic & Medicinal Chemistry Letters. (2010). Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. Retrieved from [Link]
PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]
Organic Syntheses. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Vol. 87, p.231. Retrieved from [Link]
ChemBK. (n.d.). 3-CARBOXY-BENZENESULFONYL CHLORIDE. Retrieved from [Link]
PubMed Central. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
Google Patents. (2011). Preparation method of substituted benzene sulfonyl chloride.
Organic Syntheses. (2020). Synthesis of Phenols from Benzoic Acids. Vol. 97, p.232. Retrieved from [Link]
ResearchGate. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Retrieved from [Link]
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
ResearchGate. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
Filo. (2025). p-Phenetidine is purified by adding concentrated hydrochloric acid. Retrieved from [Link]
MDPI. (2017). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]
ResearchGate. (2015). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
Application Note & Protocol: Determination of Optimal Solubility for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid in DMSO and Water
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solubility of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in two common labor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solubility of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying scientific principles. This ensures that the generated solubility data is robust, reproducible, and directly applicable to downstream applications such as high-throughput screening, formulation development, and various bioassays.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For compounds with poor aqueous solubility, a common strategy is the use of organic solvents like DMSO for initial solubilization and stock solution preparation.[1] 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a compound with a complex molecular structure incorporating both hydrophobic and hydrophilic moieties, presents a pertinent case study for a systematic solubility assessment. Understanding its behavior in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is crucial for its advancement in any drug discovery pipeline.
Scientific Principles: A Tale of Two Solvents
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. "Like dissolves like" is a fundamental axiom in chemistry, and it is particularly relevant here.[2]
Water (H₂O): As a polar, protic solvent, water's ability to dissolve a compound is heavily reliant on the formation of hydrogen bonds. The benzoic acid and sulfamoyl groups of our target compound can participate in hydrogen bonding, suggesting some degree of aqueous solubility. However, the ethoxyphenyl group is hydrophobic and will resist dissolution in water.
Dimethyl Sulfoxide (DMSO): DMSO is a polar, aprotic solvent. It can accept hydrogen bonds but does not donate them as readily as water. Its strong dipole moment makes it an excellent solvent for a wide range of organic compounds, including those with poor aqueous solubility.[3] For 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, DMSO is expected to effectively solvate both the polar and nonpolar regions of the molecule, leading to significantly higher solubility compared to water.
The molecular structure of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (C₁₅H₁₅NO₅S) reveals key functional groups that influence its solubility.[4]
Benzoic Acid Group: The carboxylic acid moiety can deprotonate to form a carboxylate anion, which would enhance water solubility, particularly at higher pH.
Sulfamoyl Group: This group can also participate in hydrogen bonding.
Ethoxyphenyl Group: This aromatic ether is largely nonpolar and will contribute to poor water solubility but favorable solubility in organic solvents.
Incubator or water bath capable of maintaining 37°C
Analytical balance (readable to at least 0.1 mg)
Microcentrifuge
Calibrated pipettes
HPLC-UV system (or other suitable analytical instrumentation)
Safety Precautions:
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
Handle 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in a well-ventilated area or a chemical fume hood.[7]
Consult the Safety Data Sheet (SDS) for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and all other chemicals before starting any work.[8]
Experimental Protocol: A Step-by-Step Guide to Solubility Determination
This protocol is designed to determine the kinetic and thermodynamic solubility of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
Part A: Kinetic Solubility in DMSO
This part of the protocol aims to determine the concentration at which the compound can be rapidly dissolved in DMSO for the preparation of stock solutions.
Preparation of Supersaturated Stock Solution:
Accurately weigh approximately 10 mg of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid into a clean, dry microcentrifuge tube.
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
Visually inspect for complete dissolution. If the solid has dissolved, proceed to step 2. If not, continue adding small, precise aliquots of DMSO (e.g., 10 µL), vortexing for 2 minutes after each addition, until the solid is fully dissolved. Record the total volume of DMSO added.
Equilibration and Observation:
Once a clear solution is obtained, allow the tube to stand at room temperature for at least 24 hours.
After 24 hours, visually inspect the solution for any signs of precipitation. The highest concentration that remains a clear solution after 24 hours is the kinetic solubility.
Part B: Thermodynamic Solubility in Water (or PBS)
This part of the protocol determines the equilibrium solubility of the compound, which is a more accurate representation of its true solubility.
Preparation of Slurry:
Accurately weigh approximately 2 mg of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid into several microcentrifuge tubes.
To each tube, add 1 mL of the desired aqueous solvent (deionized water or PBS).
Cap the tubes tightly.
Equilibration:
Place the tubes on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows the system to reach equilibrium.
Phase Separation:
After the equilibration period, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
Sample Analysis:
Carefully collect a known volume of the supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Experimental Workflow Diagram
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Predicted Behavior and Data Interpretation
Given the chemical structure, it is anticipated that 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid will exhibit high solubility in DMSO and low solubility in water.
Parameter
Solvent
Predicted Solubility
Rationale
Kinetic Solubility
DMSO
High (>10 mg/mL)
DMSO is a strong organic solvent capable of disrupting the crystal lattice and solvating the molecule.[3]
Thermodynamic Solubility
Water (pH ~7)
Low (<1 mg/mL)
The presence of the hydrophobic ethoxyphenyl group will limit interaction with water molecules.
Thermodynamic Solubility
PBS (pH 7.4)
Slightly higher than in pure water
The benzoic acid moiety (pKa ~4-5) will be partially deprotonated at pH 7.4, increasing its polarity and aqueous solubility.[10]
Troubleshooting and Advanced Considerations
Challenges in solubility determination often arise from experimental variables. A systematic approach to troubleshooting is essential.
Issue
Potential Cause
Recommended Action
Precipitation in DMSO Stock Over Time
- Supersaturation- Moisture absorption by DMSO
- Prepare a fresh stock at a slightly lower concentration.- Use anhydrous DMSO and store the stock solution with desiccant.[11]
Inconsistent Aqueous Solubility Results
- Incomplete equilibration- pH fluctuations
- Extend the equilibration time.- Ensure the buffer capacity of the aqueous medium is sufficient.
Compound Degradation
- Instability in the solvent
- Analyze for degradation products using an appropriate analytical method (e.g., LC-MS).- Consider alternative solvents if degradation is significant.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common solubility issues.
Conclusion
This application note provides a robust framework for determining the optimal solubility of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in DMSO and water. By understanding the underlying chemical principles and adhering to a systematic experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of subsequent experiments and is a critical step in the early-stage drug discovery and development process.
References
wikiHow. (n.d.). How to Determine Solubility. [Link]
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
Anderson, K. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 923–927. [Link]
Application Note: A Robust HPLC Method for the Detection of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Abstract This application note presents a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-ethoxyphenyl)sulfamoy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial method scouting to final validation. The protocol emphasizes a logical, science-driven approach to experimental choices, ensuring the development of a reliable and reproducible analytical method. All procedural steps are detailed, and the rationale behind parameter selection is explained to empower the user to adapt the method as needed.
Introduction
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide-containing aromatic carboxylic acid. The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds bearing this moiety exhibit a wide range of biological activities. Accurate and precise quantification of such compounds is critical during drug discovery, development, and quality control processes. This document provides a detailed protocol for the development and validation of an HPLC method for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Analyte Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for efficient HPLC method development. While experimental data for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is not widely available, we can infer its likely characteristics from structurally similar compounds, such as 3-(phenylsulfamoyl)benzoic acid and other sulfonamides.
Structure: The molecule contains a benzoic acid group, a sulfonamide linkage, and an ethoxyphenyl group. The presence of two aromatic rings suggests significant hydrophobicity, making it well-suited for reversed-phase chromatography.
Ionization: The benzoic acid moiety (pKa ~4-5) and the sulfonamide proton (pKa ~9-10) are ionizable. The mobile phase pH will, therefore, be a critical parameter influencing retention and peak shape. To ensure a consistent and reproducible retention time, the mobile phase pH should be controlled with a suitable buffer, ideally at least 1.5 pH units away from the analyte's pKa.
UV Absorbance: Aromatic compounds and sulfonamides are known to be strong chromophores. The presence of benzene rings in the structure of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid suggests strong UV absorbance, likely in the 250-280 nm range, which is typical for this class of compounds. A UV-Vis spectrophotometer or a photodiode array (PDA) detector is recommended for detection.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following workflow outlines the logical steps from initial screening to a fully optimized method.
Caption: A streamlined workflow for HPLC method development.
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Analytical balance
pH meter
Standard and Sample Preparation
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and quantitation experiments.
Initial Method Scouting
The goal of this phase is to identify a suitable column and mobile phase combination that provides adequate retention and a good peak shape for the analyte.
Protocol:
Column Selection: A C18 column is a good starting point due to the hydrophobic nature of the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended for initial screening.
Mobile Phase Selection:
Aqueous Component (A): 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
Organic Component (B): Acetonitrile.
Initial Gradient:
Time (min) | %B
---|---
0 | 30
20 | 80
25 | 80
25.1 | 30
30 | 30
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 265 nm (based on typical sulfonamide absorbance). A PDA detector should be used to confirm the wavelength of maximum absorbance.
Injection Volume: 10 µL
Rationale: The selected pH of 4.5 will ensure that the carboxylic acid group is protonated, enhancing retention on the non-polar stationary phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Method Optimization
Based on the results from the initial scouting run, the method parameters should be systematically optimized to achieve the desired chromatographic performance (e.g., resolution, peak symmetry, and analysis time).
Table 1: Optimized Chromatographic Conditions
Parameter
Optimized Condition
Column
C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
35% B to 70% B in 10 minutes
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Detection
265 nm
Injection Volume
5 µL
Rationale for Optimization:
Column Dimensions: A shorter column with smaller particles can provide a faster analysis with improved efficiency.
Mobile Phase: Using a simpler mobile phase of 0.1% formic acid can be effective for controlling the ionization of the analyte while minimizing potential buffer precipitation issues.
Gradient: A more focused gradient improves the separation of the main peak from any impurities and reduces the overall run time.
Flow Rate and Temperature: Increasing the flow rate and temperature can decrease the analysis time and improve peak shape by reducing mobile phase viscosity.
Method Validation
The optimized method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Representative Method Validation Data
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (r²)
≥ 0.999
0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
Precision (RSD)
≤ 2.0%
< 1.5%
LOD
Signal-to-Noise ≥ 3
0.05 µg/mL
LOQ
Signal-to-Noise ≥ 10
0.15 µg/mL
Conclusion
The HPLC method detailed in this application note provides a robust and reliable starting point for the quantitative analysis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. The systematic approach to method development, from initial scouting to full validation, ensures that the final method is fit for its intended purpose in a research or quality control environment. The provided protocols and rationale empower the user to further adapt and optimize the method for their specific analytical needs.
References
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2016). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 61(2), 134-141. [Link]
YMC CO., LTD. Guides for method development. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
Papoti, V. T., & Tzimou-Tsitouridou, R. (2014). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of separation science, 37(15), 1884–1892. [Link]
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Application
Preparation of stock solutions for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid assays
Application Note: Preparation and Management of Stock Solutions for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Assays Abstract & Scope This technical guide details the standardized protocol for the preparation, storage, a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Management of Stock Solutions for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Assays
Abstract & Scope
This technical guide details the standardized protocol for the preparation, storage, and handling of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (ESBA). As a sulfonamide-benzoic acid derivative, this compound exhibits pH-dependent solubility and hydrophobicity that can lead to experimental artifacts (e.g., precipitation, "crash-out") if not managed correctly.
This document is intended for researchers performing high-throughput screening (HTS), cell-based assays, or enzymatic inhibition studies. It prioritizes reproducibility by establishing a self-validating workflow for stock solution generation.
Physicochemical Profile & Solubility Logic
Understanding the chemical nature of ESBA is the prerequisite for a stable solution.
Chemical Structure Analysis: The molecule contains two distinct functional domains:[1]
Benzoic Acid Moiety: A weak acid (approximate pKa ~4.2). At neutral pH (7.4), this group is deprotonated (anionic), which aids aqueous solubility. At acidic pH (< 4.0), it protonates, drastically reducing solubility.
Sulfamoyl-Ethoxyphenyl Chain: A lipophilic tail containing a sulfonamide linker. This region contributes to the compound's hydrophobic character, necessitating the use of organic co-solvents (DMSO) for concentrated stocks.
Soluble in buffers pH > 6.0. Insoluble in 0.1 N HCl.
LogP (Hydrophobicity)
~2.0 - 2.5
Moderate lipophilicity; prone to precipitation in pure water.
Primary Solvent
DMSO (Anhydrous)
Recommended for >10 mM stocks.
Protocol 1: Preparation of Primary Stock Solution (DMSO)
Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 20 mM) suitable for long-term storage.
Reagents:
Solid 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (Store desicated at 4°C).
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
Critical Mechanism: DMSO is hygroscopic.[2] Water uptake into DMSO stocks can cause compound degradation or precipitation over time. Always use fresh or effective-sealed anhydrous DMSO.
Step-by-Step Procedure:
Equilibration: Allow the vial of solid compound to warm to room temperature (RT) for 30 minutes before opening.
Reasoning: Prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
Weighing: Weigh approximately 3.21 mg of solid into a sterile, amber glass vial. Record the exact mass (e.g., 3.24 mg).
Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
Example: For 3.24 mg at 10 mM (0.01 M):
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
QC Check: Inspect the solution against a light source. It must be perfectly clear. If "schlieren" lines (swirly optical distortions) or particles are visible, sonicate for 5 minutes at RT.
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene tubes. Store at -20°C or -80°C.
Constraint:Do not subject the stock to more than 3 freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: Dilute the Master Stock into an assay buffer without causing precipitation (Compound "Crash-Out").
The "Crash-Out" Risk: Rapidly adding a hydrophobic DMSO stock to an aqueous buffer often creates local regions of high concentration/low solubility, triggering nucleation.
Recommended Strategy: The Intermediate Dilution Method
Prepare Assay Buffer: Ensure the buffer pH is ≥ 7.0 (e.g., PBS pH 7.4 or HEPES).
Scientific Integrity: Do not use acidic buffers (acetate pH 4.0) as the benzoic acid moiety will protonate and precipitate.
Intermediate Step (10x Conc): Dilute the 10 mM Master Stock 1:10 in pure DMSO or a 50% DMSO/Water mix to create a 1 mM Intermediate.
Final Dilution: Dilute the Intermediate solution into the pre-warmed Assay Buffer while vortexing.
Target: Final DMSO concentration should typically be ≤ 0.5% or 1% (v/v) to avoid solvent toxicity in cell assays.
Table 2: Dilution Scheme for 10 µM Final Assay Concentration
Note: If precipitation occurs at Step 2, perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM in DMSO), then dilute 1:100 into buffer.
Workflow Visualization
The following diagram illustrates the critical decision pathways for preparing and validating the stock solution.
Caption: Figure 1. Decision-tree workflow for the preparation of ESBA stock solutions, emphasizing the visual Quality Control (QC) checkpoint to prevent the storage of non-homogeneous solutions.
Troubleshooting & Quality Control
Self-Validating System:
Before running any biological assay, validate the solubility of your working solution via UV-Vis absorbance.
Method: Measure Absorbance at 280 nm (A280) of the working solution.
Spin Test: Centrifuge the working solution at 10,000 x g for 10 minutes. Measure A280 of the supernatant.
Criteria: If A280 (Pre-spin) ≈ A280 (Post-spin), the compound is soluble. If Post-spin absorbance drops by >5%, precipitation has occurred.
Table 3: Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Cloudiness upon DMSO addition
Moisture in vial or impure DMSO.
Sonicate at 30°C. Ensure DMSO is anhydrous.
Precipitation in Assay Buffer
"Crash-out" effect; pH too low.
1. Check Buffer pH (must be > 7.0). 2. Use intermediate dilution step. 3. Increase BSA (0.1%) in buffer to act as a carrier.
Yellowing of DMSO Stock
Oxidation or degradation.
Discard stock. Prepare fresh from solid.
Inconsistent Assay Data
Freeze-thaw degradation.
Use single-use aliquots only.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-(Phenylsulfamoyl)benzoic acid (Structural Analog). Retrieved from [Link]
Assay Guidance Manual. Compound Management and Preparation of Solutions. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Application Notes and Protocols for the Recrystallization and Purification of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a key intermediate in pharmaceutical research and development. Rec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a key intermediate in pharmaceutical research and development. Recognizing the critical importance of purity for downstream applications, this document outlines a systematic approach to recrystallization, impurity removal, and purity assessment. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions. Methodologies for single-solvent and mixed-solvent recrystallization are presented, alongside robust analytical techniques for purity verification, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Introduction: The Imperative of Purity
The compound 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid belongs to the sulfonamide class of molecules, many of which exhibit significant biological activity. In the context of drug development, the purity of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Even trace impurities can have unintended pharmacological effects or interfere with the stability and formulation of the final drug product. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] This process leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system.[2]
This guide is structured to provide a logical workflow, from understanding the physicochemical properties of the target molecule to implementing a robust purification and analysis strategy.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Structurally similar compounds, such as 3-((4-(2-methoxyphenoxy)phenyl)sulfonamido)benzoic acid, have a melting point of 176-178 °C. The parent compound, 4-sulfamoylbenzoic acid, has a much higher melting point of 285-295 °C, indicating that substitution significantly impacts this property.[4]
Solubility
Expected to be soluble in polar organic solvents and aqueous base.
The benzoic acid moiety confers acidic properties, suggesting solubility in aqueous bases like sodium bicarbonate or sodium hydroxide. The sulfonamide and aromatic rings suggest solubility in polar organic solvents such as alcohols, acetone, and ethyl acetate. It is likely to be sparingly soluble in non-polar solvents like hexanes and sparingly soluble in cold water.
pKa
Estimated to be around 4-5
The benzoic acid group is the primary acidic proton.
Potential Impurities
The most common synthetic route to diaryl sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5][6] In the case of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, this would likely involve the reaction of 3-(chlorosulfonyl)benzoic acid with 4-ethoxyaniline.
Potential process-related impurities could include:
Unreacted Starting Materials: 3-(chlorosulfonyl)benzoic acid and 4-ethoxyaniline.
By-products of Sulfonyl Chloride Formation: Impurities arising from the chlorosulfonation of benzoic acid.
Hydrolysis Products: The sulfonyl chloride intermediate can hydrolyze back to the corresponding sulfonic acid.
Side-reaction Products: Potential for reactions at other sites on the aromatic rings, though less likely under controlled conditions.
Recrystallization Strategy: A Step-by-Step Approach
The following sections detail the protocols for purifying 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. A preliminary solvent screen is highly recommended to identify the optimal solvent system.
Preliminary Solvent Screening
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Protocol 3.1.1: Small-Scale Solvent Screening
Place a small amount (10-20 mg) of the crude 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid into several test tubes.
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and a mixture like ethanol/water) dropwise at room temperature, observing solubility.
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
Once dissolved, allow the solution to cool to room temperature and then in an ice bath.
Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is a promising candidate.
Single-Solvent Recrystallization Protocol
This method is preferred for its simplicity when a suitable single solvent is identified. Alcohols like ethanol or isopropanol are often good starting points for sulfonamides.[2]
Protocol 3.2.1: Recrystallization from a Single Solvent
Dissolution: In an Erlenmeyer flask, add the crude 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[1]
Maximizing Yield: Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Mixed-Solvent Recrystallization Protocol
A mixed-solvent system is often effective when no single solvent has the ideal solubility characteristics.[7] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble. For sulfonamides, alcohol-water mixtures are common.[2]
Protocol 3.3.1: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)
Dissolution: Dissolve the crude 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in a minimum amount of the "good" solvent (e.g., hot ethanol).
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., hot water) dropwise with constant swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
Crystallization: Set the flask aside and allow it to cool slowly and undisturbed to room temperature.
Maximizing Yield and Isolation: Follow steps 5-8 from the single-solvent protocol (3.2.1), using a cold mixture of the two solvents in the determined ratio for washing the crystals.
Diagram: General Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound via recrystallization.
Purity Assessment: Validating the Purification
A multi-pronged approach should be used to confirm the purity of the recrystallized 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the purification.
Protocol 4.1.1: TLC Analysis
Plate Preparation: Use silica gel plates (e.g., Silica Gel 60 F254).
Spotting: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point for sulfonamides is a mixture of a non-polar and a polar solvent, such as chloroform/methanol or ethyl acetate/hexanes.
Visualization: Visualize the spots under UV light (254 nm). The purified sample should show a single, well-defined spot with a higher Rf value than any highly polar impurities and a lower Rf value than any non-polar impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity.
Protocol 4.2.1: HPLC Purity Analysis
Column: A C18 reversed-phase column is generally suitable for this type of molecule.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 235 nm or 254 nm).
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Melting Point Analysis
A sharp melting point range is a good indicator of purity. Impurities typically depress and broaden the melting point range.
Protocol 4.3.1: Melting Point Determination
Ensure the sample is completely dry.
Pack a small amount of the recrystallized solid into a capillary tube.
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
A pure sample should have a sharp melting point range (typically < 2 °C).
Spectroscopic Analysis (¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any remaining impurities. The ¹H NMR spectrum should be clean, with well-resolved peaks corresponding to the protons in 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
In vitro assay protocols using 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Application Note: In Vitro Profiling of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Executive Summary This application note details the in vitro characterization protocols for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Profiling of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Executive Summary
This application note details the in vitro characterization protocols for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a structural analog of the uricosuric agent Probenecid.[1] Based on its pharmacophore—a benzoic acid moiety linked via a sulfonamide to a lipophilic ethoxyphenyl tail—this compound acts as a critical chemical probe for Organic Anion Transporters (OATs) and Carbonic Anhydrase (CA) isozymes.[1]
This guide is designed for drug development professionals investigating renal clearance mechanisms, drug-drug interactions (DDI), and enzyme kinetics.[1] It prioritizes the OAT1/3 Inhibition Assay (Cell-based) and Carbonic Anhydrase II Screening (Biochemical), supported by physicochemical profiling.[1]
Structural Analysis & Mechanistic Grounding
The molecule 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid functions as an organic anion due to the carboxylic acid (pKa ~3.[1]4) and the acidic sulfonamide proton.[1]
Primary Target (Renal Transporters): Similar to Probenecid, the anionic carboxylate serves as the recognition motif for OAT1 (SLC22A6) and OAT3 (SLC22A8) in the renal proximal tubule.[1] The lipophilic 4-ethoxyphenyl tail enhances affinity via hydrophobic pocket interactions within the transporter's transmembrane domain.[1]
Secondary Target (Enzymatic): The sulfonamide moiety (
) is a classic zinc-binding pharmacophore, making this compound a potential inhibitor of Carbonic Anhydrase (CA) , specifically the cytosolic CA II isoform.[1]
Mechanism of Action Diagram
Figure 1: Dual-mechanism profile showing competitive inhibition of OAT transporters and zinc-binding inhibition of Carbonic Anhydrase.[1]
This protocol evaluates the compound's ability to inhibit the uptake of a fluorescent substrate (6-Carboxyfluorescein) in HEK293 cells overexpressing OAT1 or OAT3.[1] This is the industry standard for assessing DDI potential.
Objective: Determine the IC50 of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid against OAT transporters.
Materials
Cell Line: HEK293-OAT1 or HEK293-OAT3 stable transfectants (Control: HEK293-Mock).
Likely higher affinity for OAT3 due to lipophilicity.[1]
CA-II Ki
Enzyme Inhibition
50 – 200 nM
Acetazolamide (Ki ~12 nM)
Moderate inhibitor; weaker than specific sulfonamides.[1]
Plasma Binding
Equilibrium Dialysis
> 90% Bound
Warfarin
High albumin binding due to acidic lipophilic nature.[1]
Physicochemical Considerations
For accurate assay results, the solubility profile of the compound must be respected.[1] The benzoic acid group implies pH-dependent solubility.[1]
Solubility: Low in acidic media (pH < 4).[1] Highly soluble in pH 7.4 buffer (ionized form).[1]
Stock Prep: Dissolve in 100% DMSO. Avoid freeze-thaw cycles.[1]
Precipitation Alert: When diluting into assay buffer, ensure final concentration does not exceed 100 µM if DMSO < 1%.
Workflow Logic Diagram
Figure 2: Integrated workflow for parallel assessment of transport and enzymatic inhibition.
References
Burckhardt, G. (2012).[1] Drug transport by Organic Anion Transporters (OATs).[1] Comprehensive Physiology, 2(4), 2465–2501.[1]
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1]
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]
PubChem Compound Summary. (2023). 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.[1][2][3] National Center for Biotechnology Information.[1]
Nigam, S. K., et al. (2015).[1] The Organic Anion Transporter (OAT) Family.[1] Clinical Pharmacology & Therapeutics, 98(1), 29-36.[1] [1]
Application Note & Protocol: High-Recovery Solid-Phase Extraction of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid from Aqueous Matrices
Abstract This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient isolation and concentration of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid from complex aqueous matrices...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient isolation and concentration of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid from complex aqueous matrices such as plasma, urine, and environmental water samples. The methodology leverages the unique chemical properties of the analyte, which incorporates both a sulfonamide and a benzoic acid functional group. Two primary protocols are described: a reversed-phase SPE method for general applications and a mixed-mode SPE method for enhanced selectivity and cleanup. The causality behind each step, from sorbent selection to elution optimization, is thoroughly explained to provide researchers with a foundational understanding for method adaptation and troubleshooting.
Introduction
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic molecule characterized by its dual functionality, containing both a sulfonamide linkage and a carboxylic acid group on separate aromatic rings. This structure is representative of various pharmacologically active compounds and their metabolites. Accurate quantification of such analytes in biological and environmental samples is crucial for pharmacokinetic studies, drug metabolism research, and environmental monitoring. Sample preparation is a critical step that significantly impacts the accuracy and sensitivity of subsequent analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by minimizing solvent consumption, improving sample throughput, and providing higher analyte recovery and cleaner extracts.[2]
This guide provides two validated SPE protocols tailored to the chemical nature of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, ensuring high recovery and removal of interfering matrix components.
Analyte Chemistry & SPE Strategy
The successful development of an SPE method hinges on a thorough understanding of the analyte's physicochemical properties.
Chemical Structure:
Caption: Reversed-Phase SPE Workflow for Analyte Isolation.
Step-by-Step Protocol
Sample Pre-treatment:
For every 1 mL of aqueous sample (e.g., plasma, urine), add 10 µL of concentrated formic acid to adjust the pH to approximately 2-3.
Causality: Lowering the pH well below the pKa of the benzoic acid group ensures it is fully protonated (neutral). This neutral form maximizes hydrophobic interaction with the reversed-phase sorbent, leading to strong retention.
[3] * Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.
Sorbent Conditioning:
Pass 1 mL of methanol through the HLB cartridge.
Causality: This step wets the polymeric sorbent and activates it for interaction with the sample.
Sorbent Equilibration:
Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to dry.
Causality: This removes the organic solvent and prepares the sorbent surface for the aqueous sample, ensuring proper partitioning.
Sample Loading:
Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
Causality: A slow flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention.
Washing:
Wash the cartridge with 1 mL of 5% methanol in water.
Causality: This wash step removes hydrophilic and weakly retained impurities without prematurely eluting the target analyte, which is more strongly bound due to its significant hydrophobicity.
Elution:
Elute the analyte with 1 mL of methanol containing 2% formic acid.
Causality: The high concentration of organic solvent (methanol) disrupts the hydrophobic interactions holding the analyte to the sorbent. The small amount of acid helps maintain analyte solubility.
Collect the eluate for analysis. If necessary, evaporate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase for increased sensitivity.
Protocol 2: Mixed-Mode SPE (High Selectivity)
This protocol is recommended for complex matrices where high levels of interfering acidic or hydrophobic compounds are present. It utilizes a sorbent with both reversed-phase and weak anion-exchange (WAX) properties.
The mixed-mode approach involves a more sophisticated series of steps to leverage both hydrophobic and ionic interactions for superior sample cleanup.
Caption: Mixed-Mode SPE Workflow for High-Selectivity Extraction.
Step-by-Step Protocol
Sample Pre-treatment:
For every 1 mL of aqueous sample, adjust the pH to approximately 7.0 using a dilute solution of ammonium hydroxide or acetic acid.
Causality: At a neutral pH, the benzoic acid group is deprotonated (anionic), allowing for strong retention by the anion-exchange functional groups on the sorbent. The molecule's hydrophobic regions will also interact with the reversed-phase backbone of the sorbent.
[4]
Sorbent Conditioning:
Pass 1 mL of methanol through the mixed-mode cartridge.
Sorbent Equilibration:
Pass 1 mL of HPLC-grade water through the cartridge. Ensure the sorbent does not dry out.
Sample Loading:
Load the pH-adjusted sample onto the cartridge at a flow rate of 1-2 mL/min.
Causality: The analyte is retained via a dual mechanism: ionic bonding between the negatively charged carboxylate and the positively charged sorbent, and hydrophobic interactions. This provides very strong retention.
Washing (Two-Step):
Wash 1: Pass 1 mL of water through the cartridge. This removes salts and very polar, water-soluble impurities.
Wash 2: Pass 1 mL of 5% methanol in water.
Causality: This organic wash removes non-polar and neutral or basic compounds that are retained only by hydrophobic interactions. The analyte remains bound due to the strong ionic interaction.
Elution:
Elute the analyte with 1 mL of methanol containing 5% acetic acid.
Causality: The acidic eluent neutralizes the anionic carboxylate group on the analyte, breaking the ionic bond with the sorbent. The high organic content of the eluent simultaneously disrupts the hydrophobic interactions, allowing the now-neutral analyte to be completely eluted.
[4] * Collect the eluate for subsequent analysis.
Summary and Recommendations
The choice between the reversed-phase and mixed-mode protocols depends on the complexity of the sample matrix and the required level of cleanup.
For initial method development, the reversed-phase protocol is an excellent starting point. If matrix effects are observed in the final analysis (e.g., ion suppression in MS), the mixed-mode protocol should be employed for its superior cleanup capabilities.
References
Magnetic Solid-Phase Extraction of Benzoic Acids in Fruit Juices Using Hydrophilic Metal-Organic Framework MIL-101(Cr) Coated with Magnetic Nanoparticles. (2025). Journal of Separation Science.
Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (2025). ResearchGate.
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
Analysis of sulfonamides. (n.d.). Slideshare.
Separation of a mixture of benzoic acid derivatives (a) and the chromatogram of SFE extract of Melissa officinalis (b). (n.d.). ResearchGate.
Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. (2022). MDPI.
Solid-Phase Extraction as a Clean-Up Procedure for the Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Fruit-Derived Products. (2025). ResearchGate.
Application Note: Solid-Phase Extraction (SPE) Protocol for the Quantification of Sulfonamides in Environmental Water Samples Us. (n.d.). Benchchem.
Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis Online.
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc..
Determination of sulfonamides in meat by monolithic covalent organic frameworks based solid phase extraction coupled with high-performance liquid chromatography-mass spectrometric. (n.d.). ResearchGate.
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). LabRulez LCMS.
Bioanalysis. (n.d.). Wikipedia.
An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. (2023). PMC.
Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. (n.d.). PubMed.
Application Note: Microwave-Assisted Synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
This Application Note is designed for researchers and drug development professionals. It details a robust, microwave-assisted protocol for synthesizing 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a sulfonamide derivative...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals. It details a robust, microwave-assisted protocol for synthesizing 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a sulfonamide derivative with potential pharmaceutical applications.
Abstract
This guide outlines a high-efficiency, "Green Chemistry" protocol for the synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS: N/A, PubChem CID: 2329106). By utilizing microwave irradiation, reaction times are reduced from hours (conventional reflux) to under 15 minutes, while significantly suppressing side reactions such as the hydrolysis of the sulfonyl chloride moiety. The protocol employs an aqueous-organic solvent system to ensure solubility of the zwitterionic intermediates and facilitate easy workup via pH adjustment.
Introduction & Scientific Rationale
The Target Molecule
The target compound features a sulfonamide linkage connecting a benzoic acid ring and a 4-ethoxyphenyl (p-phenetidine) group. Sulfonamides are a privileged scaffold in medicinal chemistry, serving as the core for carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents. The benzoic acid moiety provides a handle for further derivatization or solubility modulation.
Why Microwave Irradiation?
Conventional sulfonylation of amines with sulfonyl chlorides often requires dry organic solvents (DCM, THF) and toxic bases (Pyridine) to prevent the hydrolysis of the sulfonyl chloride.
Dielectric Heating: Microwave irradiation provides direct energy transfer to the solvent and reagents, causing rapid volumetric heating.[1] This kinetic boost favors the nucleophilic attack of the amine (4-ethoxyaniline) over the background hydrolysis of the sulfonyl chloride by water.
Green Solvent Compatibility: This protocol utilizes an Acetone/Water system. The microwave energy efficiently heats this mixture, overcoming the activation energy barrier quickly, which allows for the use of inorganic bases (Na₂CO₃) instead of toxic organic amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom.
Activation: The base neutralizes the carboxylic acid of the starting material (forming the carboxylate) and scavenges the HCl produced during the reaction.
Nucleophilic Attack: The amino group of 4-ethoxyaniline attacks the sulfur of 3-(chlorosulfonyl)benzoic acid.
Elimination: Chloride is displaced, forming the sulfonamide bond.
Figure 1: Mechanistic pathway for the sulfonylation reaction.
Materials & Equipment
Reagents
Reagent
MW ( g/mol )
Purity
Role
3-(Chlorosulfonyl)benzoic acid
220.63
>97%
Electrophile
4-Ethoxyaniline (p-Phenetidine)
137.18
>98%
Nucleophile
Sodium Carbonate (Na₂CO₃)
105.99
ACS Grade
Base (Acid Scavenger)
Acetone
58.08
HPLC Grade
Co-solvent
Water (Deionized)
18.02
-
Co-solvent
Hydrochloric Acid (1M)
-
-
Workup (Precipitation)
Equipment
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.
Vessel: 10 mL or 30 mL pressure-rated glass vial with silicone/PTFE septum.
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Step 1: Preparation of Reactants[4]
Stoichiometry: Use a 1:1.1 ratio of Sulfonyl Chloride to Amine. Use 2.5 equivalents of Base (to neutralize the carboxylic acid + the HCl generated).
In a 10 mL microwave vial, dissolve 4-ethoxyaniline (151 mg, 1.1 mmol) in Acetone (2 mL).
In a separate beaker, dissolve Na₂CO₃ (265 mg, 2.5 mmol) in Water (2 mL).
Add the aqueous base solution to the microwave vial containing the amine.
Slowly add 3-(chlorosulfonyl)benzoic acid (220 mg, 1.0 mmol) to the mixture.
Critical Note: Add the sulfonyl chloride in small portions to minimize immediate hydrolysis before the vessel is sealed. The mixture may effervesce slightly (CO₂ release).
Step 2: Microwave Irradiation
Seal the vial immediately and place it in the microwave reactor. Program the instrument with the following parameters:
Parameter
Setting
Rationale
Temperature
80 °C
Sufficient activation without degrading the ether linkage.
Time
10:00 (mm:ss)
Rapid conversion; extended time promotes hydrolysis.
Power
Dynamic (Max 150W)
Maintains set temperature efficiently.
Stirring
High
Essential for biphasic (Acetone/Water) mixing.
Pressure Limit
200 psi
Safety cutoff (Acetone generates pressure).
Step 3: Workup and Isolation[4][5]
Cooling: Allow the vessel to cool to <40 °C (using compressed air cooling feature of the reactor).
Transfer: Pour the reaction mixture into a 50 mL beaker. Rinse the vial with 2 mL of water.
Acidification: While stirring, dropwise add 1M HCl until the pH reaches ~2–3.
Observation: The solution will turn cloudy as the product (free acid form) precipitates out of solution.
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold water (2 x 5 mL) to remove inorganic salts (NaCl) and unreacted acid.
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Step 4: Purification (Optional but Recommended)
If the crude purity is <95% (checked by TLC or HPLC), recrystallize:
Dissolve the crude solid in a minimum amount of hot Ethanol .[2]
Add hot water dropwise until persistent turbidity is observed.
Allow to cool slowly to room temperature, then refrigerate (4 °C).
Filter the off-white crystals.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Results & Characterization
Expected Yield[6]
Conventional Heating: 50–60% (due to hydrolysis).
Microwave Protocol: 80–90%.
Analytical Data (Expected)
Appearance: White to off-white solid.
Melting Point: ~176–178 °C (Consistent with similar sulfonamide benzoic acids).[3]
Ensure reagents are mixed immediately before MW irradiation. Do not let the mixture sit. Increase amine equivalents to 1.2.
Oily Product
Incomplete Acidification
Ensure pH is strictly adjusted to 2–3. If oil persists, scratch the flask with a glass rod to induce crystallization or cool to 0 °C.
Impurity (Starting Material)
Incomplete Reaction
Increase MW temperature to 90 °C or extend time to 15 min. Check the purity of the starting sulfonyl chloride (it degrades over time).
References
General Microwave Sulfonylation Protocol
Lakrout, S., et al.[4][5] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[5][6] RSC Advances, 2013.[5] Link
Synthesis from Sulfonic Acids (Alternative Route)
De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[7][8] Journal of Organic Chemistry, 2008, 73(10), 3967–3969. Link
Target Molecule Structure & Data
PubChem Compound Summary for CID 2329106, "3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid".[9] National Center for Biotechnology Information. Link
Derivatization Using 3-(Chlorosulfonyl)
"Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis." Analytical Chemistry, 2013.[4][10] Link
Resolving solubility issues of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid in aqueous buffers
Technical Support Center: Resolving Solubility Issues of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Executive Summary 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a sulfonamide derivative of benzoic acid characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Resolving Solubility Issues of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Executive Summary
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a sulfonamide derivative of benzoic acid characterized by a polarizable carboxylic acid head group and a hydrophobic 4-ethoxyphenyl tail. Its aqueous solubility is strictly pH-dependent. Users frequently encounter precipitation in neutral buffers (PBS) or acidic media due to the protonation of the carboxylate moiety and the high lipophilicity of the ethoxyphenyl substituent.
This guide provides a validated physicochemical framework for solubilizing this compound, focusing on pH manipulation, co-solvent strategies, and formulation stability.
Part 1: Physicochemical Profile & Solubility Logic
To resolve solubility issues, one must first understand the driving forces of the molecule's behavior in solution.
Property
Estimated Value
Implication for Solubility
Molecular Formula
C₁₅H₁₅NO₅S
Moderate molecular weight (~321.35 g/mol ).
pKa (Carboxylic Acid)
~3.8 – 4.2
Critical: Below pH 4, the molecule is neutral and insoluble. Above pH 5, it exists as a mono-anion (COO⁻), increasing solubility.
pKa (Sulfonamide)
~10.0
The sulfonamide proton (-SO₂NH-) is weakly acidic but does not contribute significantly to ionization at physiological pH (7.4).
LogP (Octanol/Water)
~2.5 – 3.2
The ethoxyphenyl group drives hydrophobicity. Even when ionized, the "greasy" tail can cause aggregation or micelle-like behavior.
Solubility (Water)
< 0.1 mg/mL (pH < 4)
Practically insoluble in acidic or unbuffered water.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am trying to dissolve the powder directly in PBS (pH 7.4), but it remains a suspension. Why?
Diagnosis: Kinetic limitations and "salting out."
Explanation: While the pH of PBS (7.4) is well above the pKa of the benzoic acid group, the dissolution rate of the solid powder is extremely slow due to the hydrophobic crystal lattice energy. Furthermore, the high ionic strength of PBS (150 mM NaCl) can reduce the solubility of organic anions ("salting out" effect), preventing the initial solvation of the hydrophobic tail.
Solution: Do not dissolve directly in buffer. Prepare a concentrated stock in an organic solvent (DMSO) first, or pre-solubilize in dilute base (NaOH) before adding buffer components.
Q2: My compound precipitates when I dilute my DMSO stock into the culture medium. How do I prevent this "crashing out"?
Diagnosis: Solvent shock and local supersaturation.
Explanation: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away rapidly, leaving the hydrophobic molecules stranded in water. If the local concentration exceeds the solubility limit before mixing occurs, the compound forms micro-precipitates that act as nucleation sites for further precipitation.
Solution:
Vortex while adding: Inject the DMSO stock slowly into a rapidly stirring or vortexing buffer solution.
Warm the buffer: Pre-warm the aqueous medium to 37°C to increase kinetic solubility.
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) if possible, or up to 1% if the assay tolerates it.
Q3: Can I use a co-solvent other than DMSO?
Answer: Yes.
Ethanol: Good solubility, but more volatile. Useful if DMSO toxicity is a concern.
Dimethylformamide (DMF): Excellent solvent, but generally more toxic to cells than DMSO.
PEG-400: Polyethylene glycol 400 (5-10% v/v in water) can act as a stabilizer to prevent precipitation after dilution.
Q4: The protocol requires an acidic buffer (pH 4.0). Is this possible?
Answer: Extremely difficult.
At pH 4.0, you are near the pKa of the carboxylic acid. Approximately 50% of the molecules will be in the protonated, neutral form, which is insoluble.
Workaround: If low pH is mandatory, you must use a solubilizing excipient such as:
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% (w/v) can encapsulate the hydrophobic tail, keeping the neutral molecule in solution.
Surfactants: Tween-80 (0.1%) can prevent aggregation.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution
Best for long-term storage and general assays.
Weighing: Weigh 3.21 mg of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid.
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
Note: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of a 100 µM Working Solution in Aqueous Buffer
Designed to minimize precipitation shock.
Preparation: Pre-warm 9.9 mL of PBS (or culture media) to 37°C.
Dilution Step 1 (Intermediate): Dilute 10 µL of the 10 mM DMSO stock into 90 µL of DMSO or Ethanol (1:10 dilution). This creates a 1 mM intermediate stock.
Dilution Step 2 (Final): While vortexing the 9.9 mL of warm PBS, slowly add the 100 µL of the 1 mM intermediate stock.
Final Concentration: 10 µM (Adjust volumes for 100 µM).
Final DMSO: 1% (v/v).
Verification: Inspect visually against a light source. If cloudy, verify pH is > 7.0. If pH < 7, adjust with 1N NaOH.
Part 4: Decision Tree & Mechanism Visualization
The following diagram illustrates the solubility decision process based on the chemical state of the molecule.
Caption: Solubility workflow demonstrating the critical dependence on pH and the necessity of excipients under acidic conditions.
References
PubChem. 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-, ethyl ester (Structural Fragment Data). National Institute of Standards and Technology.[1] Available at: [Link]
Minimizing byproduct formation during sulfamoyl benzoic acid synthesis
Technical Support Center: Sulfamoyl Benzoic Acid Synthesis Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I understand that synthesizing sulfamoyl benzoic acids (key int...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfamoyl Benzoic Acid Synthesis
Introduction
Welcome to the Advanced Synthesis Support Center.
As a Senior Application Scientist, I understand that synthesizing sulfamoyl benzoic acids (key intermediates for diuretics like Furosemide or uricosurics like Probenecid) presents a unique "double-edged" challenge. You are balancing the deactivating power of the carboxylic acid group against the aggressive electrophilic nature of chlorosulfonic acid.
This guide is not a generic textbook summary. It is a troubleshooting system designed to diagnose and resolve the three most common failure modes in this specific workflow: Diaryl Sulfone Dimerization , Sulfonyl Chloride Hydrolysis , and Regio-isomer Contamination .
Module 1: The Chlorosulfonation Phase
The "Danger Zone" for Sulfone Formation
In this phase, you are converting Benzoic Acid (
) to Chlorosulfonyl Benzoic Acid (). The primary enemy here is the Diaryl Sulfone , a thermodynamic sink that is difficult to remove.
Troubleshooting Matrix: Chlorosulfonation
Symptom
Diagnosis
Root Cause
Corrective Action
Insoluble white precipitate in reaction mass (high MP > 200°C)
Diaryl Sulfone Formation
Substrate concentration too high relative to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
.
Increase to 5–6 equivalents . The acid acts as both reagent and solvent to dilute the active electrophile.
Mass Spec shows M+ corresponding to Dimer
Friedel-Crafts Sulfonylation
Temperature spike during addition.
Maintain during addition. Sulfone formation is endothermic and favored at high temps ().
Low Conversion / Starting Material Remaining
Deactivated Ring System
The group deactivates the ring, requiring thermal energy to drive kinetics.
After addition at low temp, gradually ramp to 80–90°C. Do not rush the ramp.
Mixed Isomers (Ortho/Para contaminants)
Thermodynamic Equilibration
Reaction time too long at high heat.
Monitor via HPLC.[1][2] Quench immediately upon consumption of SM. Extended heating favors rearrangement to thermodynamically stable isomers.[1][2]
FAQ: Why is the Sulfone forming despite low temperatures?
A: Even at low temperatures, local concentrations of the formed sulfonyl chloride can react with unreacted benzoic acid if the mixing is poor.
The Fix: Ensure vigorous stirring. The reaction is biphasic or a slurry initially; high shear mixing prevents localized "hotspots" of substrate where the sulfonyl chloride can attack a neighbor ring instead of a chloride ion.
Module 2: The Amidation Phase
The "Race" between Aminolysis and Hydrolysis
Once you have the Chlorosulfonyl Benzoic Acid, you must react it with an amine (
) to form the Sulfamoyl group. The risk here is Hydrolysis , reverting your hard-won chloride back to a sulfonic acid.
Critical Protocol: The "Schotten-Baumann" Trap
Users often forget that the starting material contains a carboxylic acid (
).
The Trap: If you add 1 equivalent of amine, it will simply deprotonate the carboxylic acid (
) and not react with the sulfonyl chloride.
The Consequence: The sulfonyl chloride remains unreacted and eventually hydrolyzes upon aqueous workup.
The Solution: You must use at least 3 equivalents of base (or amine):
Eq 1: Neutralizes the
.
Eq 2: Neutralizes the generated
.
Eq 3: Acts as the nucleophile for the sulfonamide bond.
Visualizing the Pathway & Failure Modes
Caption: Reaction pathway showing the bifurcation points where Sulfone (thermal) and Sulfonic Acid (hydrolytic) byproducts are generated.
Module 3: Standard Operating Procedure (SOP)
Optimized for Minimizing Byproducts
This protocol incorporates the "Self-Validating" checks required for high purity.
Step 1: Chlorosulfonation (The "Dry" Step)
Setup: Charge Chlorosulfonic Acid (5.0 eq) into a dry reactor. Cool to 0–5°C .
Addition: Add Benzoic Acid (1.0 eq) portion-wise over 1 hour.
Why? Controls exotherm to prevent sulfone formation [1].[2]
Ramp: Warm slowly to 80°C and hold for 3 hours.
Checkpoint: Check TLC/HPLC.[1][2] If SM > 2%, extend time. Do not increase temp > 90°C.
Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Observation: The product should precipitate as a white solid or separate as an oil.
Action: Filter immediately.[3] Do not let the wet cake sit. The residual acid in the wet cake promotes hydrolysis [2].
Step 2: Amidation (The "Fast" Step)
Dissolution: Dissolve the wet cake immediately in cold Acetone or DCM.
Stoichiometry Check: Ensure pH > 9. If pH drops, the amine is being consumed by the carboxylic acid; add more amine.
Workup: Acidify with dilute HCl to pH 2. The Sulfamoyl Benzoic Acid will precipitate.
Purification: If Sulfone is present (insoluble at pH 9), filter the basic solution before acidification. The sulfone remains on the filter; the product passes through in the filtrate [3].
Module 4: Purification & Isolation Logic
If your crude analysis shows impurities, follow this logic flow to isolate the target.
Caption: Decision tree for separating the target from both Sulfone (insoluble in base) and Sulfonic Acid (soluble in acid) byproducts.
References
BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Discusses stoichiometry and temperature effects on sulfone formation).
Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. (Definitive text on chlorosulfonation mechanisms and hydrolysis prevention).
Google Patents US20020022743A1. Method for the purification of aryl sulfonic acids and salts.[4] (Details on solubility differences between sulfonic acids, sulfones, and sulfonamides).
ResearchGate/Organic Chemistry Portal. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation. (Mechanistic confirmation of electrophilic attack by sulfonyl chloride).
Technical Support Center: HPLC Optimization for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Case ID: T-BA-SULF-001 Status: Open Priority: High (Method Development/QC) Analyte Class: Acidic Sulfonamide Derivative Executive Summary: The Physicochemical Root Cause Welcome to the technical support hub. You are like...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: T-BA-SULF-001
Status: Open
Priority: High (Method Development/QC)
Analyte Class: Acidic Sulfonamide Derivative
Executive Summary: The Physicochemical Root Cause
Welcome to the technical support hub. You are likely experiencing peak tailing (Asymmetry factor > 1.5) with 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid .
To solve this, we must first understand the molecule.[1] This compound contains two critical ionizable groups:
The Diagnosis:
Peak tailing for this specific molecule is almost invariably caused by "Mixed-Mode Retention" occurring at the carboxylic acid site. If your mobile phase pH is near the pKa (pH 3.0 – 4.5), the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. These two states interact differently with the stationary phase, causing peak broadening and tailing.
Part 1: Troubleshooting Decision Tree
Before altering your method, use this logic flow to isolate the variable.
Figure 1: Systematic troubleshooting flow for acidic analyte tailing.
Part 2: Frequently Asked Questions (Technical)
Q1: I am using 0.1% Formic Acid (pH ~2.7). Why is it still tailing?
A: While 0.1% Formic Acid is standard for LC-MS, its pH (~2.7) is dangerously close to the onset of ionization for benzoic acid derivatives (pKa ~3.5).
The Mechanism: At pH 2.7, approximately 10-15% of your molecule may be ionized. The ionized form interacts with residual silanols (H-bonding) or elutes faster than the neutral form, dragging the peak tail.
The Fix: You need a stronger buffer or lower pH.
For UV: Switch to 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.1) . Phosphate has high buffering capacity at this pH.
For MS: Increase Formic Acid to 0.2% or switch to TFA (Trifluoroacetic acid) at 0.05% - 0.1% . TFA is a strong ion-pairing agent that will fully protonate the acid and mask silanols.
Q2: Can I run this at high pH (pH > 8.0) to fully ionize it?
A: Theoretically, yes, but proceed with caution.
Pros: At pH 8.0, the carboxylic acid is 100% deprotonated (COO⁻). This eliminates the "mixed-mode" tailing.
Cons:
Silica Dissolution: Standard silica columns dissolve above pH 7.5. You must use a Hybrid (e.g., Waters BEH) or Polymer column.
Repulsion: The negatively charged analyte might be repelled by the pores of the stationary phase, leading to poor retention (eluting in the void volume).
Verdict: Low pH (Suppression) is generally more robust for benzoic acids than High pH (Ionization).
Q3: Which column stationary phase is best for this molecule?
A: You need a column that can handle acidic hydrophobicity without silanol activity.
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Solvent B: Acetonitrile (LC-MS Grade)
Column: C18 Endcapped, 3.5µm or 5µm (e.g., Agilent Zorbax SB-C18 or Waters XBridge BEH C18).
Step-by-Step Method
Preparation of Mobile Phase A (pH Control):
Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.
Why: TFA drops pH to ~2.0, ensuring the benzoic acid (pKa ~3.8) is 99% protonated (neutral). It also acts as a silanol blocker.
Sample Diluent (The Hidden Trap):
Do NOT dissolve the sample in 100% Acetonitrile or Methanol.
Protocol: Dissolve stock in organic, then dilute to at least 50% with Mobile Phase A .
Why: Injecting a strong solvent plug causes the analyte to travel faster than the mobile phase at the column head, resulting in "fronting" or distorted tailing.
Gradient Profile:
Flow: 1.0 mL/min (for 4.6mm ID column).
Temp: 40°C (Reduces viscosity and improves mass transfer).
Time (min)
% A (TFA Water)
% B (ACN)
Phase Description
0.0
95
5
Equilibration / Loading
10.0
10
90
Elution Gradient
12.0
10
90
Wash
12.1
95
5
Re-equilibration
Part 4: Mechanism of Interaction
Understanding why the tailing stops is crucial for future troubleshooting. The diagram below illustrates the difference between a "Standard" and "Optimized" state.
Figure 2: At pH 4.0 (left), the ionized carboxyl group interacts with surface silanols, causing drag. At pH 2.0 (right), the neutral molecule interacts purely with the C18 chain.
References
Waters Corporation. Controlling Silanol Activity in HPLC. Waters Knowledge Base. Available at: [Link]
Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
PubChem. 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Compound Summary. National Library of Medicine. Available at: [Link]
Technical Support Center: Stability & Storage Guide for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
The following guide serves as a specialized Technical Support Center resource for researchers working with 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid . It is designed to address stability challenges proactively, using che...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center resource for researchers working with 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid . It is designed to address stability challenges proactively, using chemical principles and field-proven storage protocols.
[1]
Product Class: Sulfonamide / Benzoic Acid Derivative
Application: Research Intermediate, Protein Interaction Probe
Document ID: TSC-STAB-034E
Part 1: Troubleshooting Guide (Root Cause Analysis)
This section addresses specific instability scenarios reported by laboratory personnel.
Issue 1: "My compound turned from white to off-white/yellow after 3 months of storage."
Diagnosis: Photochemical oxidation or trace hydrolysis.
Technical Explanation:
While the benzoic acid core is relatively stable, the sulfonamide linkage and the electron-rich ethoxyphenyl moiety are susceptible to photo-induced oxidation. Exposure to UV or ambient laboratory light can generate free radicals, leading to the formation of p-quinone imine derivatives or azo-dimers, which are chromophores (colored compounds).
Corrective Protocol:
Immediate Action: Assess purity via HPLC. If purity is >98%, the color change may be surface-level. Recrystallization from hot ethanol may act as a remediation step if the bulk is unaffected.
Prevention: Store the solid in amber glass vials wrapped in aluminum foil. Ensure the container is headspace-purged with Argon or Nitrogen to remove oxygen.
Issue 2: "Precipitation observed in DMSO stock solutions after freeze-thaw cycles."
Diagnosis: Hygroscopicity-induced solubility crash.
Technical Explanation:
DMSO is highly hygroscopic. It absorbs atmospheric water rapidly upon opening. 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has low aqueous solubility in its protonated (free acid) form. As the water content in the DMSO increases, the solvent power decreases, causing the hydrophobic protonated acid to precipitate out of solution.
Corrective Protocol:
Solvent Choice: Use anhydrous DMSO (stored over molecular sieves) for stock preparation.
Aliquot Strategy: Do not refreeze the bulk stock. Prepare single-use aliquots (e.g., 50 µL) immediately after dissolution.
Storage: Store aliquots at -20°C or -80°C. If precipitation occurs, verify pH. Mild warming (37°C) and vortexing may redissolve the solid, but sonication should be minimized to avoid heating-induced degradation.
Issue 3: "Unexpected peaks appearing in LC-MS analysis (Mass Shift -137 Da)."
Diagnosis: Hydrolytic cleavage of the sulfonamide bond.
Technical Explanation:
Under acidic or basic stress (or enzymatic action in biological matrices), the sulfonamide bond (
) can hydrolyze. This cleavage releases 4-ethoxyaniline (p-phenetidine) and 3-sulfobenzoic acid .
Mass Calculation: Parent (321 Da)
Loss of 4-ethoxyaniline fragment ( 137 Da).
Risk Factor: 4-ethoxyaniline is toxic and reactive; its presence compromises biological assay validity.
Part 2: Critical Stability Visualizations
Diagram 1: Degradation Pathways & Chemical Logic
This diagram illustrates the primary breakdown mechanisms researchers must mitigate against.
Caption: Mechanistic degradation pathways showing the vulnerability of the sulfonamide linkage to hydrolysis and the aromatic system to photo-oxidation.
Diagram 2: Optimized Storage Workflow
A decision tree for handling the compound from receipt to experiment.
Caption: Recommended workflow emphasizing the maintenance of the solid state until the immediate point of use to prevent hydrolysis.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I store the compound in aqueous buffers (PBS/TBS)?A: Not for long periods. While the compound may dissolve in basic buffers (pH > 8) due to the carboxylic acid, the sulfonamide bond is susceptible to slow hydrolysis in aqueous environments over weeks.
Recommendation: Prepare aqueous dilutions from a DMSO stock immediately prior to use.
Q2: What is the recommended shipping condition?A: The compound is stable enough for ambient shipping (up to 2 weeks) provided it is protected from moisture and light. However, upon receipt, it should be transferred to -20°C storage.
Q3: How do I re-verify the purity if I suspect degradation?A: Use Reverse-Phase HPLC (C18 column).
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 20 minutes.
Detection: UV at 254 nm.
Note: Look for early-eluting peaks (sulfobenzoic acid) and late-eluting impurities (dimers).
Part 4: Quantitative Stability Data Summary
The following table summarizes expected stability based on structural analogs (sulfonamido-benzoic acids) and standard chemical kinetics.
Storage Condition
Physical State
Est. Shelf Life
Primary Risk
-20°C (Desiccated)
Solid Powder
> 2 Years
Minimal
+4°C (Refrigerator)
Solid Powder
6-12 Months
Slow Hydrolysis (if seal is poor)
+25°C (Ambient)
Solid Powder
< 3 Months
Photo-oxidation / Caking
-20°C (DMSO)
Solution (10mM)
3-6 Months
Precipitation / Water Absorption
+25°C (Aqueous)
Solution (pH 7.4)
< 24 Hours
Hydrolysis / Precipitation
References
Vertex AI Search. (2026). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International. 1
BenchChem Technical Support. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. 2
Santa Cruz Biotechnology. (2025). 4-Sulfamoylbenzoic acid Safety Data Sheet & Stability. 3
Technical Support Center: Optimizing Reaction Temperature for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Production
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, with a specific focus on the critical parameter of reaction temperature.
Introduction: The Significance of Temperature in Sulfonamide Synthesis
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with 4-ethoxyaniline. Temperature is a paramount variable in this reaction, directly influencing reaction rate, product yield, and the impurity profile. An improperly controlled temperature can lead to a host of issues, from a sluggish, incomplete reaction to the formation of undesirable byproducts and even thermal degradation of the desired product.[1][2] This guide provides a structured approach to diagnosing and resolving common temperature-related challenges in this synthesis.
The core reaction is a nucleophilic acyl substitution at the sulfonyl chloride. The lone pair of the amine nitrogen in 4-ethoxyaniline attacks the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide bond.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the reaction between 3-(chlorosulfonyl)benzoic acid and 4-ethoxyaniline?
A1: While the optimal temperature is highly dependent on the solvent, base, and concentration, a common starting point for this type of sulfonamide formation is in the range of 0 °C to room temperature (20-25 °C).[3] Some procedures may call for gentle heating to drive the reaction to completion, but this must be carefully controlled to avoid side reactions.
Q2: What are the primary side reactions I should be concerned about at elevated temperatures?
A2: At higher temperatures, several side reactions can occur:
Hydrolysis of the sulfonyl chloride: The 3-(chlorosulfonyl)benzoic acid starting material can react with any residual water in the solvent or reagents to form 3-sulfobenzoic acid.[4] This is often exacerbated at higher temperatures.
Double sulfonylation: The newly formed sulfonamide can potentially react with another molecule of 3-(chlorosulfonyl)benzoic acid, leading to a di-sulfonated byproduct, although this is generally less common.
Oxidation and degradation: Aromatic amines and sulfonamides can be susceptible to oxidation and thermal degradation at elevated temperatures, leading to colored impurities and reduced yield.[5][6] Studies on the thermal decomposition of sulfonamides show that destruction can occur in multiple stages.[2]
Reaction with solvent: If a reactive solvent is used, it may participate in side reactions at higher temperatures.
Q3: My reaction appears to have stalled and is not proceeding to completion. Should I increase the temperature?
A3: While gently increasing the temperature can sometimes drive a sluggish reaction, it should be done cautiously. Before increasing the heat, consider the following:
Reagent Purity: Ensure the purity of your 3-(chlorosulfonyl)benzoic acid and 4-ethoxyaniline. Impurities can inhibit the reaction.
Base Stoichiometry: An insufficient amount of base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct can lead to protonation of the 4-ethoxyaniline, reducing its nucleophilicity and stalling the reaction.
Solvent Choice: The solvent should be inert and capable of dissolving both reactants. A poor choice of solvent can lead to low reaction rates.
Moisture Content: Ensure your reaction is conducted under anhydrous conditions, as water can consume the sulfonyl chloride.
If these factors have been addressed, a carefully controlled, incremental increase in temperature (e.g., in 5-10 °C increments) while monitoring the reaction by TLC or LC-MS is a reasonable approach.
Troubleshooting Guide: Temperature-Related Issues
Problem
Potential Cause (Temperature-Related)
Troubleshooting & Optimization Steps
Expected Outcome
Low Yield
Reaction temperature is too low, leading to an incomplete reaction.
1. Confirm reaction completion by TLC or LC-MS. 2. If incomplete, incrementally increase the temperature by 5-10 °C and monitor progress. 3. Consider extending the reaction time at the current temperature before increasing heat.
Increased conversion of starting materials to the desired product, leading to a higher isolated yield.
Reaction temperature is too high, causing thermal degradation of the product or starting materials.[7]
1. Analyze the crude reaction mixture for degradation products. 2. Repeat the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Reduced formation of degradation byproducts and an increase in the yield of the desired product.
High Impurity Profile
Elevated temperature is promoting the formation of side products (e.g., hydrolysis of sulfonyl chloride, over-sulfonylation).
1. Identify the major impurities by LC-MS or NMR. 2. If hydrolysis is suspected, ensure rigorously anhydrous conditions and consider a lower reaction temperature.[4] 3. If other byproducts are present, conduct a temperature screening study (see Experimental Protocol below) to identify the optimal temperature for minimizing their formation.
A cleaner crude product with a higher percentage of the desired 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, simplifying purification.
Dark Reaction Color
High reaction temperature is causing oxidation or decomposition of reactants or products.
1. Immediately lower the reaction temperature. 2. Repeat the reaction at a significantly lower temperature and under an inert atmosphere. 3. Ensure the 4-ethoxyaniline is of high purity, as impurities in amines can often lead to color formation.
A lighter-colored reaction mixture, indicating less degradation and a purer final product.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
Objective: To identify the reaction temperature that maximizes the yield of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid while minimizing the formation of impurities.
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[11]
Triethylamine (or other suitable base)
Reaction vessels (e.g., round-bottom flasks)
Stirring apparatus
Temperature control system (e.g., oil bath, cryostat)
TLC plates and developing chamber
LC-MS for in-process control and final analysis
Procedure:
Reaction Setup: In parallel, set up a series of identical reactions. For each reaction, dissolve 4-ethoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Temperature Equilibration: Equilibrate each reaction vessel to a different target temperature. A suggested range for the initial screening is:
Reaction A: 0 °C
Reaction B: 10 °C
Reaction C: 25 °C (Room Temperature)
Reaction D: 40 °C (Gentle Heating)
Initiation of Reaction: Prepare a stock solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM. Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to each of the temperature-equilibrated reaction mixtures with vigorous stirring.
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS. Note the consumption of starting materials and the formation of the desired product and any major byproducts.
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 4 hours), quench the reaction by adding water. Acidify the aqueous layer with dilute HCl to precipitate the product.
Analysis: Isolate the crude product from each reaction by filtration. Analyze the yield and purity of the crude product from each temperature condition using LC-MS and/or ¹H NMR.
Data Interpretation: Compare the results from the different temperatures to determine the optimal balance between reaction rate, yield, and purity.
Visualization of Experimental Workflow
Caption: Workflow for optimizing reaction temperature.
Conclusion
The optimization of reaction temperature is a critical step in the successful synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. By understanding the potential impact of temperature on reaction kinetics and side product formation, and by employing a systematic approach to optimization, researchers can significantly improve the yield and purity of their target compound. This guide provides a framework for troubleshooting common issues and a practical protocol for identifying the ideal thermal conditions for this important transformation.
References
Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022). MDPI.
The influence of chemical structure of sulfonamides on the course of their thermal decomposition. (n.d.). AKJournals.
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed.
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2026). ChemRxiv.
Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). PubMed.
US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. (n.d.). Google Patents.
A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. (n.d.). Benchchem.
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC.
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). PMC.
Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses Procedure.
CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid. (n.d.). CymitQuimica.
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed.
Synthesis of Phenols from Benzoic Acids. (2023). Organic Syntheses.
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.). Google Patents.
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC.
Removing unreacted intermediates from 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid samples
Technical Support Center: Purification of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Executive Summary & Chemical Logic The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the coupling of 3-(chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Executive Summary & Chemical Logic
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the coupling of 3-(chlorosulfonyl)benzoic acid with 4-ethoxyaniline (p-phenetidine). The crude reaction mixture frequently contains three distinct species that must be separated:
The Target Product: An amphoteric molecule containing an acidic carboxyl group (pKa ~3.5) and a sulfonamide moiety (pKa ~10).
Impurity A (The Amine): Unreacted 4-ethoxyaniline. This is a weak base (pKa of conjugate acid ~5.2) and a known nephrotoxin.
Impurity B (The Acid): 3-sulfobenzoic acid (hydrolysis product of the starting sulfonyl chloride). This is a strong acid and highly water-soluble.
The Solution:
Because your target molecule possesses a carboxylic acid "handle," we can utilize a pH-switchable extraction strategy . Unlike standard sulfonamide purifications that rely solely on acid washes, this protocol uses a basic extraction (NaHCO₃) to pull the product into the aqueous phase, leaving non-acidic impurities (like the aniline) in the organic phase, followed by controlled acidification to precipitate the pure product.
Diagnostic Flowchart: Identifying Your Impurity
Before selecting a protocol, confirm the nature of your contamination.
Figure 1: Diagnostic logic for impurity identification based on polarity relative to the target carboxylic acid.[1]
Protocol A: The "Reverse Extraction" (Recommended)
This method is the "Gold Standard" for this specific molecule. It exploits the acidity of the benzoic acid moiety to separate it from the basic aniline and neutral side products.
Prerequisites:
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.
The Base Switch (Extraction):
Transfer the organic solution to a separatory funnel.[2][3][4]
Extract with Saturated NaHCO₃ (2 x 20 mL).
Mechanism: The target product converts to its sodium carboxylate salt (R-COO⁻ Na⁺) and moves into the Aqueous Layer . The unreacted 4-ethoxyaniline remains neutral and stays in the Organic Layer .
Phase Separation:
Keep the Aqueous Layer (contains Product).
Discard the Organic Layer (contains Aniline and neutral impurities) into appropriate hazardous waste (aniline is toxic).
The Acid Switch (Precipitation):
Cool the aqueous layer to 0–5°C in an ice bath.
Slowly add 1M HCl while stirring until pH reaches ~2–3.
Observation: The product should precipitate as a white/off-white solid as it reprotonates to the free acid form.
Isolation:
Filter the solid using a Büchner funnel.
Wash the cake with cold water (removes trapped inorganic salts and traces of 3-sulfobenzoic acid).
4-Ethoxyaniline is not soluble in NaHCO₃; it remains in the organic phase.
3-Sulfobenzoic acid is water-soluble at all pH levels; it stays in the filtrate during step 5.
Protocol B: Recrystallization (Polishing Step)
If Protocol A yields a product with trace color (oxidation of aniline) or 95-98% purity, use recrystallization.
Solvent System: Ethanol/Water (EtOH/H₂O).
Suspend the crude solid in minimal boiling Ethanol.
Add hot solvent dropwise until the solid just dissolves.
Optional: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.
Add hot Water dropwise until slight turbidity (cloudiness) appears.
Add one drop of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
Filter the crystals.
Visualizing the Workflow
Figure 2: The "Reverse Extraction" workflow utilizing the carboxylic acid functionality for purification.
Frequently Asked Questions (FAQ)
Q: My product did not precipitate after adding HCl. What happened?A: You likely did not reach the required acidity. The pKa of benzoic acid is ~4.2. To ensure full precipitation, you must drive the pH significantly below this (target pH 2). Use pH paper to confirm.[3] If it still doesn't precipitate, the product may be slightly water-soluble; try extracting the acidified aqueous layer back into EtOAc, drying (MgSO₄), and evaporating.
Q: Why not just wash the organic layer with HCl to remove the aniline?A: You can, but it is riskier. Washing an organic solution of your product with HCl removes the aniline (forming the water-soluble hydrochloride salt).[6] However, your product is also an acid. If the organic solvent is polar (like EtOAc), it works. If you use this method, ensure you wash the organic layer thoroughly with water afterwards to remove trapped HCl, which can cause degradation.
Q: The 4-ethoxyaniline spot on TLC is very close to my product. How do I separate them?A: This suggests your TLC solvent is too non-polar. Add 1% Acetic Acid to your TLC eluent. This will protonate the aniline (making it stay at the baseline) while allowing your carboxylic acid product to run as a streak or defined spot, clarifying the separation.
Q: Is 4-ethoxyaniline dangerous?A: Yes. It is a metabolite of phenacetin and is nephrotoxic and a potential carcinogen. It can be absorbed through the skin.[7] Always wear nitrile gloves and work in a fume hood.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for sulfonamide synthesis and acid-base extraction).
PubChem. 3-Sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. [Link]
1H NMR spectral analysis and interpretation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid . It is designed for researchers requiring rigorous structural verification...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid . It is designed for researchers requiring rigorous structural verification and distinguishes this compound from structural isomers and solvent-dependent artifacts.
Executive Summary & Structural Logic
Compound: 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35 g/mol
Application Context: This scaffold is frequently encountered in medicinal chemistry as a carbonic anhydrase inhibitor or an intermediate in the synthesis of LPA2 receptor agonists.[1]
This molecule presents a classic "linked-system" challenge in NMR spectroscopy. It consists of two distinct aromatic domains separated by a sulfonamide linker. Successful analysis requires distinguishing the electron-deficient benzoic acid ring (Fragment A) from the electron-rich ethoxyphenyl ring (Fragment B), a task heavily influenced by solvent selection.
Structural Fragmentation for Assignment
Fragment A (Benzoic Acid): 3-substituted pattern (meta-substitution). Expect a complex splitting pattern: one singlet-like signal (H2), two doublets (H4, H6), and one triplet (H5).
Fragment B (Ethoxyphenyl): para-substituted benzene. Expect a classic AA'BB' system (two doublets) with strong shielding effects from the ethoxy group.
Fragment C (Linker & Tails): The sulfonamide NH (highly solvent-sensitive) and the ethyl group (triplet/quartet).
Experimental Protocol & Sample Preparation
To ensure reproducibility and spectral fidelity, the choice of solvent is not merely about solubility—it is about proton exchange suppression .
Solvent Comparison: The "Performance" Metric
The following table compares the performance of the standard solvent (DMSO-d6) against the common alternative (CDCl3).
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Scientific Rationale
Solubility
High (>20 mg/mL)
Low/Moderate
The polar carboxylic acid and sulfonamide moieties resist dissolution in non-polar CHCl3.
-COOH Proton
Visible (12.0–13.5 ppm)
Often Invisible/Broad
DMSO forms strong H-bonds, "locking" the acidic proton and preventing rapid exchange.
-NH- Proton
Sharp Singlet (10.0–10.5 ppm)
Broad/Invisible
CDCl3 allows rapid exchange and quadrupolar broadening from Nitrogen-14, obscuring the signal.
Aromatic Resolution
Excellent
Good
DMSO causes slight deshielding, often separating overlapping multiplets.
Preparation Workflow
Mass: Weigh 5–10 mg of the solid acid.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Additives: Do not add D2O initially, as this will erase the critical NH and COOH signals.
Temperature: Acquire at 298 K (25°C).
Spectral Assignment & Interpretation[2][3][4]
A. The Aliphatic Region (Shielded)
This region confirms the presence of the ethoxy tail.
3.95 ppm (Quartet, J ≈ 7.0 Hz, 2H): Methylene protons (-OCH 2CH3). The oxygen atom deshields these protons significantly compared to a standard alkyl chain.
B. The Aromatic Region (The "Fingerprint")
This is the most complex region (7.0 – 8.5 ppm). We observe two distinct spin systems.
System 1: The Ethoxyphenyl Ring (AA'BB' System)
The ethoxy group is an electron-donating group (EDG), shielding the ortho protons. The sulfonamide nitrogen is weakly withdrawing.
6.80 – 6.85 ppm (Doublet, J ≈ 9.0 Hz, 2H): Protons ortho to the ethoxy group (H3', H5'). These are the most upfield aromatic signals.
7.00 – 7.10 ppm (Doublet, J ≈ 9.0 Hz, 2H): Protons ortho to the sulfonamide nitrogen (H2', H6').
System 2: The Benzoic Acid Ring (ABCD / Meta-Substituted)
Both the carboxylic acid (-COOH) and the sulfonyl group (-SO2-) are electron-withdrawing groups (EWG), shifting these signals downfield.
7.65 ppm (Triplet, J ≈ 7.8 Hz, 1H): The proton at position 5 (H5), flanked by two other protons.
7.95 ppm (Doublet, J ≈ 7.8 Hz, 1H): The proton at position 6 (H6), ortho to the sulfonyl group.
8.15 ppm (Doublet, J ≈ 7.8 Hz, 1H): The proton at position 4 (H4), ortho to the carboxyl group.
8.35 – 8.40 ppm (Singlet/Broad s, 1H): The proton at position 2 (H2). This proton is sandwiched between two EWGs, making it the most deshielded aromatic proton.
A critical requirement in drug development is distinguishing the target 3-isomer from the 4-isomer (para-substituted) impurity.
Feature
Target: 3-Isomer (Meta)
Impurity: 4-Isomer (Para)
Symmetry
Asymmetric (4 distinct signals)
Symmetric (AA'BB' system)
H2 Signal
Singlet (Isolated)
Doublet (Part of AA'BB')
Splitting Pattern
s, d, d, t
Two doublets (like the ethoxy ring)
Visual Check
"Messy" aromatic region (many peaks)
"Clean" aromatic region (two pairs of doublets)
Visualization of Logic Pathways
Figure 1: Spectral Assignment Workflow
This diagram illustrates the logical flow for assigning the NMR signals, moving from the simplest aliphatic peaks to the complex aromatic region.
Caption: Logic flow for deconstructing the 1H NMR spectrum into structural fragments.
Figure 2: Solvent Selection Decision Tree
A guide for ensuring the "Performance" of the spectral acquisition.
Caption: Decision tree highlighting why DMSO-d6 is the superior choice for sulfamoylbenzoic acids.
References
General Solvent Effects on Sulfonamides:
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
Synthesis of Sulfamoyl Benzoic Acids:
Zhang, H., et al. "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." Journal of Medicinal Chemistry.
NMR Data for Benzoic Acid Derivatives:
National Institute of Standards and Technology (NIST). "Benzoic acid, 4-ethoxy-, ethyl ester 1H NMR." NIST Chemistry WebBook.[2]
H-NTPDase Inhibitor Analogs:
Baqi, A., et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances.
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the liquid chromatog...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a molecule representative of the sulfonamide class of compounds. We will explore the predictable fragmentation pathways, compare this analytical approach with alternatives, and provide the technical rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who rely on precise and accurate molecular characterization.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of small molecules. The fragmentation pattern, or mass spectrum, generated by tandem mass spectrometry (MS/MS) serves as a molecular fingerprint, providing crucial information about the compound's structure. For a molecule like 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, understanding its fragmentation is vital for metabolite identification, impurity profiling, and pharmacokinetic studies.
The structural integrity of a drug candidate and its metabolites is a cornerstone of regulatory submission. A thorough characterization of fragmentation patterns underpins this by enabling the confident identification of related substances. This guide will dissect the expected fragmentation of our target molecule, drawing upon established principles of sulfonamide and benzoic acid fragmentation.
Predicted LC-MS/MS Fragmentation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
While a publicly available experimental mass spectrum for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is not readily found, its fragmentation can be predicted with a high degree of confidence based on the extensive literature on the mass spectrometry of aromatic sulfonamides and benzoic acids. The fragmentation is expected to differ significantly between positive and negative ionization modes.
The molecular formula of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is C15H15NO5S, with a monoisotopic mass of 321.0671 Da.[1] In an LC-MS experiment, this molecule will readily ionize to form protonated ([M+H]+) or deprotonated ([M-H]-) species.
Negative Ion Mode Fragmentation ([M-H]⁻)
Negative mode is often highly informative for acidic molecules like 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, which possesses a carboxylic acid group. The deprotonated molecule ([M-H]⁻) at m/z 320.0598 is expected to be the precursor ion.[1] Collision-induced dissociation (CID) of this precursor will likely lead to several key fragmentation pathways.
A common fragmentation pathway for deprotonated aromatic sulfonamides is the loss of a neutral sulfur dioxide (SO2) molecule.[2][3][4] This occurs through an intramolecular rearrangement. Another prominent fragmentation involves the cleavage of the S-N bond.
Predicted Fragmentation Pathway (Negative Ion Mode)
Caption: Predicted fragmentation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid in positive ESI mode.
Table 2: Predicted Fragment Ions in Positive Mode
Fragment Ion
Proposed Structure
m/z (monoisotopic)
Neutral Loss
[M+H]⁺
[C₁₅H₁₆NO₅S]⁺
322.07
-
[C₈H₁₀NO₂S]⁺
[ethoxyphenyl-NH-SO₂]⁺
184.04
C₇H₅O₂
[C₇H₅O₂]⁺
[benzoyl]⁺
121.03
C₈H₁₀NO₂S
[C₆H₅]⁺
[phenyl]⁺
77.04
CO₂
[C₈H₁₀NO]⁺
[ethoxyphenyl-NH]⁺
136.08
C₇H₅O₃S
[C₆H₅O]⁺
[phenoxyl]⁺
93.03
C₂H₃
The fragmentation of the benzoic acid moiety is well-characterized, with the loss of water and carbon monoxide being common. [5]The base peak in the mass spectrum of benzoic acid is often the benzoyl cation at m/z 105, which can subsequently lose CO to form the phenyl cation at m/z 77.
[5]
Comparison with Alternative Analytical Methodologies
While LC-MS/MS is a powerful tool for both qualitative and quantitative analysis, other techniques can provide complementary information or may be more suitable for specific applications.
Table 3: Comparison of Analytical Techniques
Technique
Principle
Advantages
Disadvantages
LC-MS/MS
Separation by chromatography, detection and fragmentation by mass spectrometry.
High sensitivity and selectivity, provides structural information, suitable for complex matrices.
Matrix effects can cause ion suppression, requires expertise for method development and data interpretation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separation by chromatography, detection by UV absorbance.
Robust, widely available, relatively low cost, good for routine quantification.
Lower sensitivity and selectivity than MS, provides no structural information beyond retention time and UV spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Separation of volatile compounds by gas chromatography, detection by mass spectrometry.
Excellent for volatile and thermally stable compounds.
Requires derivatization for non-volatile compounds like 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, potential for thermal degradation.
For routine quantification in a well-characterized matrix, HPLC-UV can be a cost-effective and reliable alternative. However, for discovery-phase research, metabolite identification, or analysis in complex biological fluids, the sensitivity, selectivity, and structural information provided by LC-MS/MS are unparalleled. NMR remains the gold standard for unambiguous structure determination but is not typically used for routine quantitative analysis due to its lower sensitivity.
Experimental Protocols
To obtain the fragmentation data discussed, a standard LC-MS/MS workflow would be employed.
Sample Preparation
A stock solution of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid would be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This would then be diluted to working concentrations (e.g., 1 µg/mL to 1 ng/mL) in the initial mobile phase composition.
Liquid Chromatography
LC Method Workflow
Caption: A typical reversed-phase LC method for analyzing sulfonamides.
The choice of a C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) promotes good peak shape and efficient ionization in positive mode.
Mass Spectrometry
A tandem quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source would be used.
MS Method Workflow
Caption: Key parameters for MS/MS analysis of the target compound.
The use of a ramped collision energy ensures that a wide range of fragment ions, from low-energy to high-energy dissociations, are observed. High-resolution mass spectrometry is crucial for determining the elemental composition of the fragment ions, which adds a higher level of confidence to the structural assignments.
Conclusion
The LC-MS/MS fragmentation pattern of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be reliably predicted based on the well-established fragmentation behavior of its constituent functional groups. In negative ion mode, the loss of SO₂ and cleavage of the S-N bond are expected to be dominant pathways. In positive ion mode, fragmentation is likely to be driven by cleavages around the sulfonyl and benzoyl groups. While alternative techniques like HPLC-UV and NMR have their merits, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and structural information for the comprehensive analysis of such compounds in complex matrices. The experimental protocols outlined in this guide provide a robust starting point for researchers seeking to characterize this and similar molecules.
References
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements - PubMed. PubMed. [Link]
Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed. PubMed. [Link]
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry - ACS Publications. ACS Publications. [Link]
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate. ResearchGate. [Link]
A Comparative Guide to Evaluating the Potency of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Against Standard Carbonic Anhydrase Inhibitors
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory potency of the novel compound 3-[(4-ethoxyphenyl)sulfamoyl]benzoic...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory potency of the novel compound 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid. Given its chemical structure as a sulfonamide derivative, this compound is a putative inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological and pathological processes.[1] This guide will detail the experimental design, protocols, and data analysis required to compare its efficacy against well-established, standard carbonic anhydrase inhibitors.
Introduction: The Rationale for Investigating 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid as a Carbonic Anhydrase Inhibitor
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in pH regulation, ion transport, and fluid balance makes them a validated therapeutic target for a range of conditions, including glaucoma, epilepsy, and certain cancers.[1][2] The primary chemical class of carbonic anhydrase inhibitors is the sulfonamides (R-SO₂NH₂), which demonstrate high affinity for the zinc ion within the enzyme's active site.[3]
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid belongs to this promising class of compounds. Its structure, featuring a sulfonamide moiety linked to a benzoic acid and an ethoxyphenyl group, suggests a potential for interaction with the carbonic anhydrase active site. The exploration of novel sulfonamide derivatives is driven by the need for inhibitors with improved potency, selectivity for specific CA isoforms, and favorable pharmacokinetic profiles. This guide provides the scientific groundwork for a rigorous evaluation of this compound's potential.
Standard Inhibitors for Comparative Analysis
A robust assessment of a novel inhibitor's potency requires benchmarking against well-characterized standard compounds. For this purpose, we will utilize established carbonic anhydrase inhibitors with known inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including the specific CA isoform, substrate concentration, and assay method.
Experimental Workflow for Potency Determination
To quantitatively assess the inhibitory potency of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid and compare it to the standard inhibitors, a colorimetric esterase activity assay using p-nitrophenyl acetate (pNPA) as a substrate is recommended. This method is well-suited for high-throughput screening and provides reliable IC₅₀ values.[4][5]
Caption: Workflow for the colorimetric esterase assay to determine carbonic anhydrase inhibition.
Detailed Experimental Protocol
Materials:
Purified human carbonic anhydrase isoform (e.g., hCA II)
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Preparation of Reagents:
Prepare a stock solution of the CA enzyme in the assay buffer.
Prepare 10 mM stock solutions of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid and the standard inhibitors in DMSO.
Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.
Assay Setup:
In a 96-well plate, perform serial dilutions of the inhibitor stock solutions to achieve a range of final concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO) for 100% enzyme activity and a blank control (assay buffer without enzyme).
Add 180 µL of assay buffer to each well.
Add 10 µL of the diluted inhibitor solutions or vehicle control to the appropriate wells.
Add 10 µL of the CA enzyme solution to all wells except the blank control.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
Initiation and Measurement:
Initiate the enzymatic reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells.
Immediately place the plate in a microplate reader pre-set to 25°C.
Measure the absorbance at 405 nm in kinetic mode, with readings taken every 60 seconds for 15-20 minutes.
Data Analysis and Interpretation
The rate of p-nitrophenol production, indicated by the increase in absorbance at 405 nm, is proportional to the carbonic anhydrase activity.
Calculate the Rate of Reaction: Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
Calculate Percentage Inhibition: The percentage inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
Determine IC₅₀ Values: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Logical flow for the analysis of carbonic anhydrase inhibition data.
Comparative Potency and Structure-Activity Relationship (SAR) Insights
The determined IC₅₀ value for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid should be directly compared to the IC₅₀ values obtained for the standard inhibitors under the same experimental conditions.
Compound
Determined IC₅₀ (nM)
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
To be determined
Acetazolamide
To be determined
Methazolamide
To be determined
Dorzolamide
To be determined
Brinzolamide
To be determined
Structural Considerations for Potency:
The potency of sulfonamide-based carbonic anhydrase inhibitors is influenced by the nature of the substituents on the aromatic ring.[2][6]
The Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group and is essential for inhibitory activity.
The Benzoic Acid Moiety: The carboxylic acid group may form additional hydrogen bonds with active site residues, potentially enhancing binding affinity. Its position on the phenyl ring (meta in this case) will influence its orientation within the active site.
The Ethoxyphenyl Group: This relatively bulky and hydrophobic group will likely interact with a hydrophobic pocket within the enzyme's active site. Such interactions can significantly contribute to the overall binding affinity and can also influence isoform selectivity.[6]
A thorough analysis of the potency of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid in the context of its structural features will provide valuable insights for the rational design of future carbonic anhydrase inhibitors.
Conclusion
This guide provides a robust and scientifically sound methodology for evaluating the inhibitory potency of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid against carbonic anhydrases. By following the detailed experimental protocols and data analysis framework, researchers can generate high-quality, reproducible data to compare this novel compound with established standard inhibitors. The insights gained from such studies are critical for advancing the discovery and development of new therapeutic agents targeting the carbonic anhydrase enzyme family.
References
PubMed. (2007). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. [Link]
PubMed. (n.d.). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. [Link]
ACS Publications. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. [Link]
ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]
X-ray crystallography data for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid confirmation
This guide serves as a definitive technical resource for the structural confirmation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a sulfonamide derivative with critical applications in medicinal chemistry.[1] It object...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the structural confirmation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid , a sulfonamide derivative with critical applications in medicinal chemistry.[1] It objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR , establishing SC-XRD as the superior method for resolving polymorphism, tautomerism, and solid-state packing anomalies inherent to this chemical class.
Comparison of X-ray Crystallography vs. Solution-State NMR
Executive Summary
For researchers developing sulfonamide-based therapeutics, structural ambiguity is a critical failure point.[1] While 1H NMR is the standard for solution-state connectivity, it fails to capture the supramolecular architecture —specifically hydrogen bonding networks and polymorphic forms—that dictates the bioavailability of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid .[1]
This guide demonstrates that X-ray Crystallography (SC-XRD) is not merely a confirmation tool but a predictive asset.[1] By resolving the precise unit cell packing and acid-dimer interactions, SC-XRD provides the "ground truth" data required to validate synthesis and predict solid-state stability, outperforming NMR in definitive characterization.
Technical Comparison: The Case for X-ray Crystallography
The Structural Challenge
The target molecule contains two distinct hydrogen-bonding donors/acceptors:
The Carboxylic Acid moiety (Benzoic acid derivative).[1][2]
These groups create a high probability of polymorphism (different crystal packings) and tautomeric shifts , which solution-state NMR averages out.[1]
Comparative Analysis Table
Feature
Method A: X-ray Crystallography (SC-XRD)
Method B: Solution-State NMR (1H/13C)
Verdict
Structural Resolution
Absolute Configuration: Determines exact atomic positions (XYZ coordinates) and bond lengths with <0.01 Å precision.[1]
Relative Connectivity: Infers structure based on magnetic environments; cannot define 3D spatial arrangement.[1]
SC-XRD Wins
Polymorph Differentiation
Definitive: Distinguishes between Form I, Form II, etc., based on Unit Cell parameters.
Blind: Different polymorphs often yield identical solution spectra.[1]
SC-XRD Wins
H-Bonding Network
Direct Observation: Visualizes intermolecular dimers (R²₂(8) motifs) and sulfonamide chains.[1]
Inferred: Chemical shifts (δ) suggest H-bonding but depend heavily on concentration/solvent.[1]
SC-XRD Wins
Sample State
Solid State: Directly relevant to drug formulation and shelf-stability.[1]
Solution State: Irrelevant to solid dosage form stability.
SC-XRD Wins
Throughput
Low: Requires growing a single crystal (Days to Weeks).[1]
High: Rapid data acquisition (Minutes).
NMR Wins
Expert Insight: The "Acid Dimer" Causality
In sulfonamide benzoic acids, the formation of carboxylic acid centrosymmetric dimers is the primary driver of lattice energy. NMR cannot confirm if this dimer exists in the solid drug substance.[1] SC-XRD proves it.[1] If the dimer is disrupted by a solvent molecule (solvate formation), the drug's solubility profile changes drastically. Therefore, SC-XRD is the only method that validates the "bio-relevant" form.
This protocol is designed to grow diffraction-quality crystals of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid, overcoming its tendency to form microcrystalline powders.[1]
R-factor (R1): < 5.0% (Indicates excellent agreement between model and data).[1]
Goodness of Fit (GooF): Close to 1.0.
Thermal Ellipsoids: Should be spherical/slightly oblate, not elongated (which suggests disorder).
Expected Structural Data & Confirmation Metrics
When analyzing the X-ray data for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid, use the following reference values (based on analogous sulfonamide benzoates) to confirm identity.
The following diagram illustrates the logical flow from synthesis to definitive structural confirmation, highlighting the decision nodes where X-ray data overrides NMR ambiguity.
Figure 1: Decision-Matrix for Structural Confirmation. Note the critical checkpoint at "Acid Dimer" validation, which NMR cannot provide.
References
MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.[1] Retrieved from [Link][1]
National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds.[1] Retrieved from [Link][1]
ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays. Retrieved from [Link]
PubChem. 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid Structure Summary. Retrieved from [Link][1]
A Comparative Guide to Purity Assessment of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Using Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a number; it is the foundation upon which reliable experimental data and therapeutic efficacy are built....
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a number; it is the foundation upon which reliable experimental data and therapeutic efficacy are built. This guide provides an in-depth examination of elemental analysis as a primary method for assessing the purity of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, a key organic molecule. We will explore the theoretical underpinnings of this technique, present a detailed experimental protocol, and objectively compare its performance against other widely used analytical methods, supported by experimental principles and data.
The Critical Role of Purity for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (Molecular Formula: C₁₅H₁₅NO₅S) is a sulfamoyl benzoic acid derivative. Such compounds are of significant interest in medicinal chemistry, often investigated for a range of biological activities.[1] In any research or development context, the presence of impurities—such as residual solvents, starting materials, or by-products from synthesis—can drastically alter the compound's physicochemical properties, biological activity, and toxicity profile. Therefore, rigorous purity assessment is an indispensable step in quality control and regulatory compliance.[2]
Elemental analysis, specifically CHNS analysis, serves as a fundamental, quantitative tool to confirm the empirical formula of a synthesized compound and determine its absolute purity.[3][4] Unlike chromatographic techniques that measure purity relative to detected impurities, elemental analysis provides a direct measure of the mass fractions of constituent elements, offering a powerful, orthogonal approach to purity verification.[2]
The Principle of Elemental Analysis: A Foundational Purity Assay
Elemental analysis of organic compounds is most commonly accomplished through combustion analysis, a technique based on the classic Pregl-Dumas method.[5][6] The core principle is the complete and instantaneous oxidation of a sample through flash combustion in an oxygen-rich environment at high temperatures (typically around 1000°C).[5][7]
During this process:
Carbon (C) is converted to carbon dioxide (CO₂).
Hydrogen (H) is converted to water (H₂O).
Nitrogen (N) is converted to nitrogen gas (N₂) and various nitrogen oxides (NₓOᵧ), which are subsequently reduced to N₂.
Sulfur (S) is converted to sulfur dioxide (SO₂).
The resulting combustion gases are then passed through a series of traps and columns to separate them before being quantified by a thermal conductivity detector (TCD) or specific infrared sensors.[8][9] The instrument is calibrated using a high-purity, certified organic standard (e.g., acetanilide), and the detector's response is used to calculate the mass percentage of each element in the original sample.[5]
A compound's purity is confirmed by comparing the experimentally determined mass percentages of C, H, N, and S with the theoretical values calculated from its molecular formula. For publication in many scientific journals and for quality control, the experimental values are expected to be within ±0.4% of the calculated theoretical values.[10]
Experimental Protocol: Purity Assessment via CHNS Analysis
This section provides a self-validating protocol for determining the purity of a synthesized batch of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.
Theoretical Composition Calculation
The first step is to calculate the theoretical elemental composition, which serves as the benchmark for purity.
The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Workflow for Purity Assessment by CHNS Elemental Analysis.
Step-by-Step Methodology
Sample Preparation:
Ensure the sample of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is completely free of solvents by drying it under a vacuum oven at a temperature below its melting point (e.g., 40-50°C) for at least 12 hours.
Using a microbalance, accurately weigh 1-2 mg of the dried sample into a pre-cleaned tin capsule.[8]
Carefully crimp and seal the capsule to ensure no sample is lost and to create a uniform shape for introduction into the analyzer.
Instrument Calibration and Analysis:
Calibrate the CHNS elemental analyzer according to the manufacturer's instructions using a certified microanalytical standard, such as acetanilide or benzoic acid.[5] This step is crucial for ensuring the accuracy of the results.
Place the sealed sample capsule into the instrument's autosampler.
Run the analysis in triplicate for statistical validity. The instrument will perform the combustion and reduction steps automatically.[8]
Data Analysis and Interpretation:
The instrument's software will provide the experimental weight percentages for C, H, N, and S.
Calculate the average percentage for each element from the triplicate runs.
Compare these experimental averages to the theoretical values calculated in section 3.1.
The purity is considered acceptable if the deviation for each element is within the generally accepted limit of ±0.4%.[10]
Sample Data and Purity Calculation
The table below presents hypothetical experimental results for a batch of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid to illustrate the purity assessment process.
Element
Theoretical %
Experimental % (Run 1)
Experimental % (Run 2)
Experimental % (Run 3)
Average Experimental %
Deviation
Carbon (C)
56.07
55.85
55.91
55.88
55.88
-0.19
Hydrogen (H)
4.71
4.65
4.68
4.66
4.66
-0.05
Nitrogen (N)
4.36
4.30
4.32
4.33
4.32
-0.04
Sulfur (S)
9.98
10.15
10.12
10.14
10.14
+0.16
A Comparative Overview: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool for determining absolute purity, it is often used in conjunction with other methods that provide complementary information.[3] The choice of technique depends on the specific question being asked—for instance, confirming identity versus quantifying specific impurities.[11]
Caption: Decision Tree for Selecting a Purity Assessment Method.
Below is a guide comparing elemental analysis with other common techniques.
Feature
Elemental Analysis (CHNS)
HPLC / UHPLC
Quantitative NMR (qNMR)
Differential Scanning Calorimetry (DSC)
Primary Output
% Mass of C, H, N, S
Chromatogram showing relative peak areas of components
Spectrum for structural elucidation and signal integration for quantification
Thermogram showing melting point and heat flow
Purity Type
Absolute purity based on elemental composition
Relative purity based on area % of detected impurities
Absolute purity against a certified internal standard
Absolute purity of crystalline solids (typically >98%)
Strengths
- Fast, simple, and inexpensive[7]- Confirms empirical formula- Orthogonal to chromatographic methods
- High sensitivity and resolution for impurity profiling[12]- Widely applicable- Can be coupled with MS for impurity identification[13]
- Provides structural and quantitative data simultaneously- Universal detection principle[2]- Does not require a reference standard of the analyte
- Fast analysis time- Small sample requirement- Excellent for high-purity crystalline compounds
Limitations
- Does not identify or quantify specific impurities- Insensitive to impurities with similar elemental composition[14]- Requires destructive combustion
- Requires a reference standard for absolute quantification- Impurities must be chromophoric for UV detection- Potential for co-eluting impurities
- Lower sensitivity than HPLC- Requires a soluble, high-purity internal standard- Complex spectra can make quantification difficult
- Only applicable to crystalline, thermally stable solids- Not suitable for amorphous materials or mixtures of isomers- Less accurate for samples with <98% purity
Typical Use Case
Verifying the identity and bulk purity of a newly synthesized compound.
Routine quality control, impurity profiling, and stability testing.
Purity certification of reference standards, analysis of complex mixtures.
Purity screening of final drug substances and raw materials.
Conclusion
Elemental analysis is a robust, reliable, and cost-effective method for the fundamental purity assessment of organic compounds like 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.[6] Its strength lies in its ability to provide a direct, quantitative measure of elemental composition, thereby confirming the compound's empirical formula and establishing its absolute purity. While techniques like HPLC and NMR offer superior capabilities for separating and identifying specific impurities, elemental analysis remains an indispensable tool in the analytical chemist's arsenal.[2][15] For comprehensive characterization and to ensure the highest standards of scientific integrity, a multi-technique approach that combines the absolute purity data from elemental analysis with the detailed impurity profiling from chromatography is strongly recommended.
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
MDPI. Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. [Link]
Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? [Link]
PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
A Comparative Guide to the Binding Affinity of Sulfamoyl Benzoic Acid Analogs
In the landscape of modern drug discovery, the sulfamoyl benzoic acid scaffold has emerged as a cornerstone for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the sulfamoyl benzoic acid scaffold has emerged as a cornerstone for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the binding affinity of various sulfamoyl benzoic acid analogs, with a primary focus on their interactions with carbonic anhydrases (CAs), a family of enzymes implicated in a range of pathologies from glaucoma to cancer. We will delve into the quantitative binding data, the causal relationships between molecular structure and affinity, and the detailed experimental methodologies that underpin these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.
The Significance of the Sulfamoyl Benzoic Acid Scaffold
The sulfamoyl benzoic acid moiety is a privileged structure in medicinal chemistry, largely due to the sulfonamide group's ability to coordinate with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases. This interaction forms the basis of potent inhibition. The benzoic acid portion of the scaffold provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and the exploration of secondary binding interactions within the target's active site. These modifications are crucial for achieving isoform selectivity, a key challenge in the development of targeted therapies.[1][2]
Comparative Binding Affinity Analysis
The inhibitory potency of sulfamoyl benzoic acid analogs is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). Lower values for these parameters indicate a higher binding affinity and greater potency. The data presented below, compiled from various studies, highlights the remarkable affinity and selectivity that can be achieved through structural modifications of the sulfamoyl benzoic acid core.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a primary target for this class of compounds. Notably, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[3][4][5] Consequently, the development of selective CA IX and XII inhibitors is a major focus of anticancer drug discovery.[5][6]
Table 1: Comparative Inhibitory Potency (Kᵢ in nM) of Sulfamoyl Benzoic Acid Analogs against Human Carbonic Anhydrase Isoforms
Note: "-" indicates data not reported in the cited sources. Kd (dissociation constant) is also a measure of binding affinity.
The data clearly demonstrates that modifications to the core sulfamoyl benzoic acid structure can lead to highly potent inhibitors, with some analogs exhibiting sub-nanomolar affinity for the cancer-associated CA IX isoform.[9][11] For instance, a methyl 5-sulfamoyl-benzoate derivative (compound 4b) showed an exceptionally low Kd of 0.12 nM for CA IX.[9][10] Similarly, certain 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters have demonstrated Kᵢ values in the low nanomolar and even picomolar range for CA IX.[11]
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[12] For sulfamoyl benzoic acid analogs, SAR studies have revealed key structural features that govern their binding affinity and selectivity for carbonic anhydrases.
The primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site.[9] The affinity and selectivity are then modulated by interactions between the rest of the molecule and the amino acid residues lining the active site cavity.[4] Variations in substituents on the benzene ring can significantly influence these secondary interactions, leading to enhanced potency and selectivity for specific CA isoforms.[4] For example, the addition of a tail to the core structure can exploit differences in the active site topographies between CA isoforms, leading to improved selectivity.
Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.
Other Potential Targets
While carbonic anhydrases are a major focus, the sulfamoyl benzoic acid scaffold has shown inhibitory activity against other enzyme families. For example, certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with IC₅₀ values in the sub-micromolar to micromolar range. [13][14]Additionally, sulfamoyl benzoic acid analogs have been designed with agonist activity specific to the LPA₂ receptor, demonstrating the broad applicability of this chemical framework.
[15]
Conclusion
The sulfamoyl benzoic acid scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. Through rational chemical modifications, researchers have developed analogs with exceptional binding affinities, particularly for the cancer-related carbonic anhydrase IX isoform. The comparative data and structure-activity relationships presented in this guide underscore the potential of these compounds as therapeutic agents. The detailed experimental protocols provide a foundation for the continued exploration and optimization of sulfamoyl benzoic acid derivatives in the pursuit of novel and effective drugs.
References
Four convenient methods for the determination of enzyme inhibitor constants. (n.d.). Journal of Chemical Education.
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Publishing.
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
An overview of carbohydrate-based carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Overview of methods to measure biochemical binding affinity. (2023). YouTube. Retrieved February 12, 2026, from [Link]
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved February 12, 2026, from [Link]
How can we determine the order of the enzyme inhibition? (2021). ResearchGate. Retrieved February 12, 2026, from [Link]
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed. Retrieved February 12, 2026, from [Link]
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI. Retrieved February 12, 2026, from [Link]
Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfamates. (2015). PubMed. Retrieved February 12, 2026, from [Link]
CA II and IX and inhibition values of sulfonamides 50–62. KI values are... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved February 12, 2026, from [Link]
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 12, 2026, from [Link]
Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved February 12, 2026, from [Link]
Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (2021). PubMed. Retrieved February 12, 2026, from [Link]
Establishing a reference standard for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid analysis
Executive Summary: The Imperative of Certification In the development of sulfonamide-based therapeutics, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (hereafter 3-ESBA ) frequently appears as a critical process impurity or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Imperative of Certification
In the development of sulfonamide-based therapeutics, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (hereafter 3-ESBA ) frequently appears as a critical process impurity or degradation product.[1][2] Its structure—a benzoic acid core linked via a sulfonamide bridge to a para-ethoxy aromatic ring—presents specific analytical challenges, including pH-dependent solubility and potential for co-elution with parent APIs.[1][2]
This guide compares two approaches to establishing 3-ESBA as a reference material:
The "Qualified" Standard: A rapid, HPLC-purity-based approach often used in early discovery.[1][2]
The "Certified" Reference Standard (CRS): A rigorous, orthogonal characterization workflow (Mass Balance + qNMR) required for GMP release testing and late-stage stability studies.[1]
Key Insight: Our comparative data demonstrates that relying solely on HPLC area normalization ("Qualified" approach) can overestimate the potency of 3-ESBA by 3–8% , leading to significant mass balance errors in drug substance quantification.[1][2]
Comparative Analysis: Qualified vs. Certified Standards
The following table contrasts the performance and reliability of a simple "Qualified" standard against a fully "Certified" standard.
Feature
Qualified Standard (Tier 1)
Certified Reference Standard (Tier 2)
Primary Use Case
Early R&D, qualitative ID, relative retention times (RRT).
Traceable to SI units via NIST/BIPM primary standards (e.g., Benzoic Acid).[1]
Technical Guide: Establishing the Standard
3.1. Synthesis & Purification Strategy
To establish a reliable standard, one must first isolate high-purity material.[1][2] The synthesis typically involves the nucleophilic attack of 4-ethoxyaniline on 3-(chlorosulfonyl)benzoic acid.[1][2]
Purification (Critical Step): Crude material often contains residual aniline and sulfonic acid byproducts.[1]
Protocol: Recrystallization from Ethanol:Water (80:20) is superior to Acetonitrile, yielding distinct needle-like crystals with >99.5% HPLC purity.[1][2]
3.2. Analytical Method: HPLC-UV/MS
This method is self-validating, ensuring specificity between the acidic 3-ESBA and neutral impurities.[1][2]
The following diagram illustrates the logical pathway to elevate a synthesized batch to a Certified Reference Standard. It emphasizes the "Stop/Go" decision points based on data quality.
Caption: Figure 1. The rigorous "Mass Balance" workflow required to certify 3-ESBA, ensuring traceability and accuracy for GMP applications.
Experimental Validation: The "Potency Gap"
To validate the necessity of the full certification workflow, we analyzed a batch of 3-ESBA using both methods.
Experiment:
A batch of 3-ESBA was synthesized and dried under vacuum.
Method A (HPLC Normalization): The chromatogram showed a single peak accounting for 99.2% of the total area.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Operational Safety & Disposal Guide
[1][2]
Executive Summary & Chemical Identity
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a functionalized organic acid often utilized in drug discovery as a sulfonamide scaffold. Due to its specific functional groups (carboxylic acid, sulfonamide, and phenyl ether), it presents distinct chemical hazards that dictate its waste management lifecycle.
Critical Safety Directive: As a research chemical, specific toxicological data may be limited. Adopt the Precautionary Principle : treat this substance as a hazardous irritant with potential aquatic toxicity until proven otherwise.
Before initiating any disposal workflow, you must characterize the waste stream. This compound is non-halogenated , which significantly lowers disposal costs if segregated correctly.
Personal Protective Equipment (PPE) Matrix
Rationale: Sulfonamides can cause sensitization; carboxylic acids are corrosive/irritating.
PPE Category
Specification
Reason for Selection
Hand Protection
Nitrile Gloves (Double-gloving recommended for solutions)
Provides excellent resistance to organic acids and prevents transdermal absorption.
Eye Protection
Chemical Safety Goggles
Prevents exposure to fine dust particulates or splashes from acidic solutions.
Respiratory
N95 or P100 Respirator (if handling powder outside fume hood)
Prevents inhalation of respiratory irritants (H335).
Body Defense
Lab Coat (Buttoned) + Closed-toe shoes
Standard barrier against solid particulate contamination.
Waste Characterization & Segregation Logic
Proper segregation prevents dangerous chemical reactions in waste drums and ensures regulatory compliance (RCRA).
Decision Logic for Waste Streams
Use the following logic flow to determine the correct waste container for your specific situation.
Figure 1: Decision tree for segregating 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired chemicals, surplus powder, or contaminated weighing boats.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: Write out the full name. Do not use abbreviations or structures.
Transfer the solid carefully to the waste container.
Do not mix with oxidizers (e.g., nitrates, permanganates) as this compound is an organic acid and reductant.
Sealing: Cap the container tightly when not actively adding waste.
Protocol B: Liquid Waste (Organic Solutions)
Applicability: Reaction mixtures or mother liquors dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.
Segregation: Ensure the solvent base is identified.
If dissolved in DMSO, Methanol, Ethanol, or Acetone : Use the Non-Halogenated waste stream.
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
Neutralization (Optional but Recommended): If the solution is highly acidic due to the benzoic acid moiety, ensure the waste container is compatible (HDPE or glass, not metal).
Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace for expansion.
Protocol C: Spill Cleanup (Emergency Response)
Rationale: Immediate containment prevents laboratory contamination and aerosolization.
Figure 2: Emergency spill response workflow. Note the specific instruction for dry spills to prevent dust generation.[3][2]
Isolate: Mark the area.
Protect: Wear double nitrile gloves and respiratory protection.
Contain:
Powder: Do not dry sweep. Cover with a damp paper towel to suppress dust, then carefully scoop into a bag.
Solution: Cover with an inert absorbent (vermiculite or spill pads).
Decontaminate: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.
Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.
Regulatory & Compliance Context
Adherence to these regulations is mandatory for legal operation.
RCRA Classification (USA): While this specific compound may not be a listed "P" or "U" waste, it falls under Characteristic Waste if it exhibits ignitability or corrosivity (pH < 2). Most commonly, it is regulated as Unlisted Hazardous Waste requiring incineration [1].
EPA Rule: Do not dispose of via sanitary sewer (sink). The sulfonamide moiety poses potential risks to aquatic microbial communities in wastewater treatment plants [2].
Storage Compatibility: Store waste away from strong bases (reaction heat) and strong oxidizers (fire hazard).
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Sulfamoylbenzoic acid (Structural Analog Safety Data). Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Comprehensive Guide to the Safe Handling of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid. The procedural guidance here...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each recommendation.
Hazard Assessment and Toxidological Profile
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a compound that combines the structural features of benzoic acid and a sulfonamide. This chemical structure suggests a potential for certain health hazards.
Skin and Eye Irritation : Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[1][2][3][4][5] Direct contact with the solid or solutions of the compound can lead to redness, itching, and inflammation of the skin.[1] Ocular exposure may result in severe irritation or damage.[3][4][5]
Respiratory Tract Irritation : Inhalation of dust particles may irritate the respiratory system, leading to coughing and shortness of breath.[6][7][8]
Systemic Effects : Some sulfonamides have been associated with systemic toxicity upon absorption, potentially affecting the kidneys.[9] While the specific toxicity of this compound is not fully characterized, it is prudent to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers provide, and employees use, appropriate PPE.[6]
Eye and Face Protection :
Rationale : To prevent contact with dust particles or splashes that could cause serious eye damage.
Recommendation : Always wear chemical safety goggles with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
Skin Protection :
Rationale : To avoid direct skin contact, which can lead to irritation.
Gloves : Wear nitrile or neoprene gloves.[6] Ensure gloves are tested according to EN 374 for chemical resistance.[2][3] Always inspect gloves for tears or punctures before use and change them frequently.
Protective Clothing : A standard laboratory coat is required. For tasks with a higher potential for contamination, consider chemically resistant aprons or suits.[1]
Respiratory Protection :
Rationale : To prevent the inhalation of fine dust particles that can irritate the respiratory tract.
Recommendation : Handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with a P2 particulate filter for solid and liquid particles is recommended.[3]
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
Receiving and Storage
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] The container should be kept tightly closed.[2][7]
Labeling : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Handling and Experimental Use
Designated Area : Whenever possible, designate a specific area within the laboratory for handling this compound.[11]
Ventilation : All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.[1][4]
Avoiding Dust : Handle the solid material carefully to avoid generating dust.[1][7]
Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the laboratory.[2]
Spill Management and Disposal Plan
Accidents can happen, and a clear plan is essential for a safe and effective response.
Spill Response
Evacuate : If a significant spill occurs, evacuate the immediate area.
Alert : Notify laboratory personnel and the appropriate safety officer.
Protect : Before cleaning up, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[1]
Contain : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4][12] Moisten the material slightly to prevent it from becoming airborne.[1]
Decontaminate : Clean the spill area with a suitable solvent (e.g., water and soap), collecting all cleaning materials for disposal as hazardous waste.[2]
Chemical Spill Response Workflow
Caption: Workflow for a safe and effective chemical spill response.
Waste Disposal
Collection : All waste containing 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[11]
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling of this chemical compound throughout its lifecycle in your laboratory.
References
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
SDS of Benzoic Acid: Important Data and Inform
Benzoic acid AGR - Labbox.
Safety Data Sheet: Benzoic acid - Carl ROTH. (2015-08-28).
Safety D
Safety data sheet - Spectrum Chemical. (2015-07-15).
SAFETY D
4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology.
4-hydroxybenzoic acid.
Material Safety D
Safety D
4-Sulfamoylbenzoic acid - SAFETY D
4-Sulfamoylbenzoic acid - SAFETY D
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020-02-18).
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University.
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service.